4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Description
The exact mass of the compound 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-3,5,6-trichloropyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3,5,6-trichloropyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3,5,6-trichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3N3/c7-3-2(1-10)12-6(9)4(8)5(3)11/h(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYQVGBVUCIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=N1)Cl)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6027763 | |
| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14143-60-3 | |
| Record name | 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6027763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-3,5,6-TRICHLORO-2-PYRIDINECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PFC8ZKY2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's chemical identity, structural features, and known physical and chemical characteristics. The guide synthesizes information from publicly available databases and scientific literature to provide a reliable resource for laboratory work and further research. While experimental data for some properties are limited, this guide presents computed values and inferences from analogous structures to offer a complete profile.
Introduction
4-Amino-3,5,6-trichloropyridine-2-carbonitrile, also known as 4-amino-3,5,6-trichloropicolinonitrile, is a highly functionalized pyridine derivative. Its structural complexity, featuring a nitrile group, an amino group, and three chlorine atoms on the pyridine ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a wide range of chemical transformations, making it a molecule of significant interest in the development of new biologically active compounds. This guide aims to consolidate the available physicochemical data for this compound to facilitate its use in research and development.
Chemical Identity and Structure
The fundamental identification of a chemical compound is crucial for any scientific endeavor. The following table summarizes the key identifiers for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 14143-60-3 | PubChem[1] |
| Molecular Formula | C₆H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 222.46 g/mol | Atomaxchem[2] |
| Canonical SMILES | C1(=C(C(=NC(=C1Cl)Cl)C(#N))Cl)N | PubChem[1] |
| InChI | InChI=1S/C6H2Cl3N3/c7-3-2(1-10)12-6(9)4(8)5(3)11/h(H2,11,12) | PubChem[1] |
| InChIKey | AZYYQVGBVUCIEO-UHFFFAOYSA-N | PubChem[1] |
The structure of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is depicted below:
Caption: 2D structure of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Physicochemical Properties
A combination of experimental and computed data is presented to provide a comprehensive understanding of the physicochemical properties of this compound.
Physical State and Appearance
Melting and Boiling Point
-
Melting Point: An experimental melting point for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile has not been reported in the reviewed literature. For comparison, the related compound 4-amino-3,5,6-trichloropyridine-2-carboxylic acid has a melting point of approximately 200°C (with decomposition)[3].
-
Boiling Point: Due to the presence of multiple polar functional groups and a relatively high molecular weight, it is expected that this compound will decompose at elevated temperatures before boiling under atmospheric pressure.
Solubility
Quantitative solubility data for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is not available. However, qualitative information for structurally similar compounds suggests it has low to moderate solubility in water and a higher solubility in various organic solvents.
Predicted Solubility Profile:
-
Water: Low to moderate
-
Organic Solvents (e.g., acetone, xylene, ethanol, isopropanol, dimethylformamide, dimethyl sulfoxide): Moderate to high
pKa
The acid dissociation constant (pKa) for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile has not been experimentally determined or reported. The molecule possesses both a basic amino group and the weakly basic nitrogen of the pyridine ring. The acidity of the amino protons and the basicity of the nitrogen atoms are influenced by the electron-withdrawing effects of the three chlorine atoms and the nitrile group.
Computed Properties
The following table summarizes key physicochemical properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile computed by PubChem. These values are useful for predicting the compound's behavior in various systems.
| Property | Value | Source |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 220.931430 | PubChem[1] |
| Monoisotopic Mass | 220.931430 | PubChem[1] |
| Topological Polar Surface Area | 62.7 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
| Complexity | 213 | PubChem[1] |
Spectral Data
Detailed experimental spectra for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile are not widely available. The following sections describe the expected spectral characteristics based on its structure and data from related compounds.
Mass Spectrometry
A GC-MS data source for this compound is listed on SpectraBase, indicating that the molecule is amenable to this analytical technique. The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile would be expected to exhibit characteristic absorption bands for its functional groups:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C≡N stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong bands in the fingerprint region, typically below 800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum would be expected to be simple, showing a broad singlet for the two protons of the amino group (–NH₂). The chemical shift of this signal would be dependent on the solvent and concentration.
-
¹³C NMR: The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the molecule. The carbon of the nitrile group (–C≡N) would appear in the region of 115-125 ppm. The chemical shifts of the pyridine ring carbons would be influenced by the positions of the chlorine, amino, and nitrile substituents.
Synthesis and Reactivity
Synthetic Approach
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a key intermediate in the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid. A patented method describes its preparation via the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile[4][5].
The general reaction scheme is as follows:
Caption: Key reactivity of the nitrile group.
Safety and Handling
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is classified as a hazardous substance. The following GHS hazard statements apply:
-
H301: Toxic if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Recommended Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Analytical Methods
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been described for the analysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Typical HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).[7]
-
Detection: UV detection.
This method can be adapted for purity assessment, reaction monitoring, and quantitative analysis.
Conclusion
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a valuable synthetic intermediate with a rich chemical functionality. This technical guide has consolidated the available data on its physicochemical properties, providing a foundation for its safe and effective use in a research and development setting. While there are gaps in the experimental data for some properties, the provided information from computational models and analogous compounds offers valuable insights. Further experimental characterization of this compound would be a valuable contribution to the chemical literature.
References
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- CN1923810A. (n.d.). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Google Patents.
-
ChemBK. (2024, April 10). 4-amino-3,5,6-trichloropicolinic acid. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro-. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
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- 1. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-amino-3,5,6-trichloropyridine-2-carbonitrile | CAS:14143-60-3 | Atomaxchem [en.atomaxchem.com]
- 3. chembk.com [chembk.com]
- 4. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 5. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Predicted Spectral Data of 4-Amino-3,5,6-trichloropicolinonitrile
This guide provides a comprehensive analysis of the predicted spectral characteristics of 4-Amino-3,5,6-trichloropicolinonitrile. In the absence of publicly available experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who may be working with this or similar highly substituted pyridine derivatives.
Molecular Structure and Spectroscopic Overview
4-Amino-3,5,6-trichloropicolinonitrile is a highly substituted pyridine derivative. Its structure features a pyridine ring with an amino group at the 4-position, a nitrile group at the 2-position, and chlorine atoms at the 3, 5, and 6-positions. The combination of a nitrogen heteroatom, an electron-donating amino group, and strongly electron-withdrawing chloro and nitrile substituents creates a unique electronic environment that will be reflected in its spectral data.
Caption: Molecular structure of 4-Amino-3,5,6-trichloropicolinonitrile.
Predicted ¹H NMR Spectral Data
Due to the substitution pattern of 4-Amino-3,5,6-trichloropicolinonitrile, there are no protons directly attached to the pyridine ring. Therefore, the only signal expected in the ¹H NMR spectrum will be from the protons of the amino group.
Expected ¹H NMR Signal:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 6.0 - 7.5 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be deshielded due to the aromatic nature of the pyridine ring and the inductive effects of the adjacent chlorine atoms. The signal is anticipated to be broad due to quadrupole broadening from the adjacent ¹⁴N atom and potential hydrogen exchange. In a polar aprotic solvent like DMSO-d₆, this signal is typically observable.[1][2][3] |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons like those in an amino group.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).
-
Caption: General workflow for acquiring a ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule, as there is no molecular symmetry that would render any of them chemically equivalent. The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The nitrogen atom generally deshields the α- and γ-carbons, while the amino group is electron-donating and shielding. The nitrile and chlorine atoms are strongly electron-withdrawing and deshielding.[4][5]
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (-CN) | 115 - 125 | This carbon is attached to the electron-withdrawing nitrile group, but its chemical shift is also influenced by the adjacent nitrogen atom. The nitrile carbon itself will appear in a similar range. |
| C3 (-Cl) | 130 - 140 | Deshielded by the adjacent chlorine atom and the ring nitrogen (meta position). |
| C4 (-NH₂) | 145 - 155 | Shielded by the electron-donating amino group, but deshielded by the ring nitrogen (gamma position). The deshielding effect of the nitrogen is expected to dominate. |
| C5 (-Cl) | 125 - 135 | Deshielded by the adjacent chlorine atom. |
| C6 (-Cl) | 150 - 160 | Strongly deshielded by the adjacent ring nitrogen (alpha position) and the chlorine atom. |
| -C≡N | 115 - 120 | Typical chemical shift range for a nitrile carbon. |
Experimental Protocol for Solid-State ¹³C NMR Spectroscopy
Given that 4-Amino-3,5,6-trichloropicolinonitrile is likely a solid with limited solubility, solid-state NMR would be a powerful technique for its characterization.
-
Sample Preparation: Pack the crystalline or powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).
-
Instrument Setup:
-
Use a solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe.[6]
-
Spin the sample at a high rate (e.g., 10-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and improve resolution.
-
Employ a standard CP/MAS pulse sequence to enhance the signal of the low-abundance ¹³C nuclei by transferring polarization from the abundant ¹H nuclei.
-
High-power proton decoupling is applied during acquisition to remove ¹H-¹³C couplings.
-
-
Data Processing:
-
Process the acquired data similarly to a solution-state NMR spectrum.
-
Chemical shifts are typically referenced externally using a standard solid sample like adamantane or glycine.
-
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Amino (-NH₂) | Medium |
| 2240 - 2220 | C≡N stretching | Nitrile (-CN) | Strong, sharp[7][8] |
| 1640 - 1550 | C=C and C=N stretching | Pyridine ring | Medium to strong |
| 1620 - 1580 | N-H scissoring | Amino (-NH₂) | Medium |
| 850 - 750 | C-Cl stretching | Chloro (-Cl) | Strong |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of solid samples with minimal preparation.[9][10]
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This accounts for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Apply pressure to the sample using the built-in clamp to further improve contact. Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure.
Predicted Mass Spectral Features (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the aromatic nature of the molecule. The isotopic pattern of this cluster will be characteristic of a molecule containing three chlorine atoms.
-
Major Fragmentation Pathways:
-
Loss of Cl: A significant fragment corresponding to [M-Cl]⁺ is anticipated.
-
Loss of HCl: Fragmentation involving the loss of HCl is also a common pathway for chlorinated aromatic compounds.[11]
-
Loss of HCN: Cleavage of the nitrile group as HCN from the pyridine ring is a plausible fragmentation step.
-
Ring Fragmentation: Further fragmentation of the pyridine ring can occur after initial losses.
-
Caption: A simplified predicted fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, direct insertion or a gas chromatography (GC) inlet can be used for an Electron Ionization (EI) source. For less stable compounds, Electrospray Ionization (ESI) from a solution would be preferable.
-
Ionization:
-
EI: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
ESI: The sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary to create charged droplets, leading to gas-phase ions with minimal fragmentation.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment a selected ion and analyze its daughter ions.[12]
Summary and Conclusion
This guide presents a detailed predictive analysis of the spectral data for 4-Amino-3,5,6-trichloropicolinonitrile. The key predicted spectral features are summarized below.
| Technique | Predicted Key Features |
| ¹H NMR | A single broad singlet between δ 6.0-7.5 ppm corresponding to the two -NH₂ protons. |
| ¹³C NMR | Six distinct signals for the pyridine ring and nitrile carbons, with chemical shifts influenced by the nitrogen heteroatom and the various substituents. |
| IR | Characteristic strong, sharp C≡N stretch around 2230 cm⁻¹, N-H stretches around 3400 cm⁻¹, and C-Cl stretches in the fingerprint region. |
| MS (EI) | A distinct molecular ion cluster characteristic of a trichlorinated compound, with major fragments corresponding to the loss of Cl, HCl, and HCN. |
While these predictions are based on sound chemical principles and data from analogous structures, they must be validated by experimental data. The acquisition of actual spectra using the protocols outlined in this guide will be essential for the definitive structural confirmation and purity assessment of 4-Amino-3,5,6-trichloropicolinonitrile.
References
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LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
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Tua, S., De, S., & De, A. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link]
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ResearchGate. (2025). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]
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Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. (2026). [Link]
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Andreas, L. B., et al. (n.d.). Solid-state NMR spectroscopy. PubMed Central. [Link]
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ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
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ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Sci-Hub. [Link]
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Kertesz, V., & Gergely, A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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Ashokan, A., et al. (n.d.). 4-Amino-3,5-dichloropyridine. PubMed Central. [Link]
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Perjessy, A., et al. (n.d.). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum for 4-amino-5-(4-chlorophenyl)-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione. [Link]
-
Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. ResearchGate. [Link]
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Alcolea Palafox, M., et al. (2016). The accuracy of the M06L DFT method in the prediction of the vibrational Spectra of 4-amino-2-chlorobenzonitrile: A detailed interpretation of the Molecular Structure and vibrational IR and Raman spectra and other molecular properties using several DFT methods. ResearchGate. [Link]
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ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]
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Henriksen-Lacey, M., et al. (2019). Analysis of protein chlorination by mass spectrometry. PubMed Central. [Link]
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Su, Y. T., & Boxer, S. G. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PubMed Central. [Link]
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Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
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Al-Adiwish, W. M., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Tu, S., et al. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
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Solid-state NMR experiments. (n.d.). [Link]
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Ghorab, M. M., et al. (2021). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. Taylor & Francis Online. [Link]
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FT-IR spectroscopy of 4-Amino-3,5,6-trichloropicolinonitrile
An In-Depth Technical Guide to the FT-IR Spectroscopy of 4-Amino-3,5,6-trichloropicolinonitrile
Foreword: The Analytical Imperative in Modern Chemistry
In the landscape of pharmaceutical development and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Efficacy, safety, and intellectual property hinge on the precise characterization of a molecule's architecture. Among the suite of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone—a rapid, non-destructive, and profoundly informative method for identifying functional groups and providing a unique molecular "fingerprint."
This guide provides a detailed examination of 4-Amino-3,5,6-trichloropicolinonitrile, a substituted picolinonitrile of interest in various research domains. We will move beyond a mere recitation of spectral peaks to explore the causality behind the spectrum—why specific bonds absorb at characteristic frequencies and how to leverage this information for structural verification. This document is designed for the practicing researcher, offering not just data, but a framework for rigorous analytical thought and execution.
Molecular Architecture: 4-Amino-3,5,6-trichloropicolinonitrile
Before delving into the spectroscopy, a foundational understanding of the target molecule's structure is essential. 4-Amino-3,5,6-trichloropicolinonitrile (CAS No: 14143-60-3, Molecular Formula: C₆H₂Cl₃N₃) is a heavily substituted pyridine derivative.[1] Its structure is defined by several key functional groups, each with distinct vibrational properties that will manifest in the IR spectrum.
The primary structural features for FT-IR analysis are:
-
A primary amine (-NH₂) group at the C4 position.
-
A nitrile (-C≡N) group at the C2 position.
-
A polychlorinated pyridine ring , which forms the aromatic core.
These features are visualized in the molecular structure diagram below.
Caption: Molecular structure of 4-Amino-3,5,6-trichloropicolinonitrile.
Experimental Protocol: A Self-Validating Approach
The quality of an FT-IR spectrum is inextricably linked to the rigor of the sample preparation. For a solid crystalline compound like 4-Amino-3,5,6-trichloropicolinonitrile, the potassium bromide (KBr) pellet method is the gold standard. This technique disperses the analyte in an IR-transparent matrix, minimizing scattering effects and eliminating solvent bands that could obscure key spectral features.[2][3]
Step-by-Step Methodology for KBr Pellet Preparation
-
Material Purity and Dehydration:
-
Action: Use spectroscopic grade KBr, dried in an oven at 110°C for at least 4 hours and stored in a desiccator. Ensure the analyte is free of residual solvents by drying under vacuum.
-
Causality: KBr is hygroscopic. Absorbed water introduces a very broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can mask the N-H stretching and bending vibrations of the analyte.
-
-
Homogenization and Grinding:
-
Action: In an agate mortar and pestle, combine approximately 1-2 mg of the analyte with 150-200 mg of the dried KBr.
-
Action: Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.
-
Causality: The particle size of the analyte must be smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can cause distorted, asymmetric peak shapes.[4] Proper grinding ensures a uniform dispersion in the KBr matrix.
-
-
Pellet Formation:
-
Action: Transfer the powder to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes.
-
Action: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent.
-
Causality: The high pressure causes the KBr to flow and fuse, creating a solid-state solution that holds the analyte molecules in a fixed, ordered lattice for analysis. An opaque or cloudy pellet indicates poor grinding or insufficient pressure.
-
Spectrometer Configuration and Data Acquisition
-
Background Spectrum:
-
Action: Place the empty, clean sample holder (or a blank KBr pellet) in the spectrometer's sample compartment.
-
Action: Perform a background scan. This scan records the absorbance of atmospheric water vapor and carbon dioxide, as well as any intrinsic instrumental signals.
-
Causality: The instrument software automatically subtracts this background from the sample spectrum. This is a critical step to ensure that the final spectrum contains only the absorption bands from the analyte.
-
-
Sample Spectrum:
-
Action: Place the KBr pellet containing the analyte into the sample holder.
-
Action: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Action: Set the spectral resolution to 4 cm⁻¹.
-
Causality: A 4 cm⁻¹ resolution is sufficient to resolve the vast majority of vibrational bands for a molecule of this complexity in the solid state, offering an optimal balance between detail and analytical speed.
-
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Spectral Analysis and Interpretation
The FT-IR spectrum of 4-Amino-3,5,6-trichloropicolinonitrile provides clear evidence for its key functional groups. The interpretation relies on correlating the observed absorption bands with known vibrational frequencies for specific chemical bonds.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Authoritative Correlation |
| ~3480 & ~3370 | Medium, Sharp | Asymmetric & Symmetric N-H Stretch | Primary amines typically show two distinct bands in this region (3500-3300 cm⁻¹).[6][7] The sharpness indicates minimal hydrogen bonding in the solid-state crystal lattice. |
| ~2235 | Medium, Sharp | C≡N Stretch (Nitrile) | The C≡N triple bond stretch is highly characteristic. For aromatic nitriles, this peak appears between 2240 and 2220 cm⁻¹.[8] Its position is influenced by electronic conjugation with the pyridine ring. |
| ~1620 | Medium-Strong | N-H Scissoring (Bending) | The in-plane bending vibration of the primary amine group is expected around 1650-1580 cm⁻¹.[9] This band confirms the presence of the -NH₂ group. |
| ~1580, ~1450 | Strong, Sharp | C=C and C=N Ring Stretching | Aromatic and heteroaromatic rings display a series of complex stretching vibrations in the 1600-1400 cm⁻¹ range.[10][11][12] These bands are fundamental to confirming the pyridine core. |
| ~1310 | Medium | C-N Stretch (Aromatic Amine) | The stretching vibration of the bond connecting the amine nitrogen to the aromatic ring typically occurs in the 1340-1250 cm⁻¹ region. |
| < 1000 | Medium-Strong | C-Cl Stretches & Ring Bending | The region below 1000 cm⁻¹ is the complex "fingerprint region." Strong absorptions associated with C-Cl stretching in chlorinated aromatic compounds are expected here, alongside out-of-plane C-H bending modes.[11] |
Conclusion: A Cohesive Analytical Picture
The FT-IR spectrum of 4-Amino-3,5,6-trichloropicolinonitrile provides a compelling and self-consistent structural confirmation. The distinct, well-resolved absorption bands corresponding to the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the characteristic vibrations of the substituted pyridine ring align perfectly with theoretical expectations. Each peak, validated by established spectroscopic principles, contributes to a cohesive analytical narrative. This guide demonstrates that a methodically executed FT-IR analysis, grounded in a solid understanding of both experimental protocol and molecular vibrational theory, is an indispensable tool for the modern research scientist.
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A Comprehensive Technical Guide to 3,3'-Diindolylmethane (CAS No. 14143-60-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM), identified by CAS number 14143-60-3, is a significant bioactive compound that has garnered substantial interest within the scientific community.[1] Formed through the acid-catalyzed condensation of indole-3-carbinol, a constituent of cruciferous vegetables like broccoli, cabbage, and kale, DIM is a subject of extensive research for its potential therapeutic applications.[1][2][3] This guide provides an in-depth overview of its chemical properties, biological activities, associated hazards, and handling protocols to support its use in research and drug development.
Physicochemical Properties
DIM is a stable, crystalline solid, appearing as a white to off-white powder.[4][5] Its molecular structure consists of two indole rings joined by a methylene bridge.[5] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 14143-60-3 (or 1968-05-4) | [5][6] |
| Molecular Formula | C₁₇H₁₄N₂ | [4][5][6] |
| Molecular Weight | 246.31 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 164–168°C | [5] |
| Solubility | Soluble in ethanol (~15 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers. | [6] |
| Stability | Stable for at least 4 years when stored at -20°C. Stable at ambient temperatures. | [5][6] |
| logP | 4.439 | [8] |
Biological Activity and Mechanism of Action
DIM exhibits a broad range of biological activities, with its anticancer properties being the most extensively studied.[2][9] It has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, angiogenesis, and metastasis.[7][9][10]
Key mechanisms of action include:
-
Androgen Receptor Antagonism: DIM acts as a potent antagonist of the androgen receptor (AR), inhibiting the growth of androgen-dependent prostate cancer cells.[11][12]
-
Apoptosis Induction: It can induce apoptosis (programmed cell death) in various cancer cell lines through both intrinsic and extrinsic pathways.[9]
-
Cell Cycle Arrest: DIM can cause cell cycle arrest, primarily at the G1 phase, in cancer cells by modulating the expression of cell cycle regulatory proteins.[3][9]
-
Anti-angiogenesis: It inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3]
-
Modulation of Estrogen Metabolism: DIM influences estrogen metabolism, which is relevant to hormone-dependent cancers such as breast cancer.[5]
-
Signaling Pathway Modulation: It affects key signaling pathways including AKT, NF-κB, and FOXO3.[7]
Signaling Pathway of DIM in Cancer Cells
Caption: Simplified signaling pathway of DIM in cancer cells.
Hazards and Safety Information
While DIM is a naturally derived compound, it is classified as hazardous and requires careful handling in a laboratory setting.[6][8][13] The primary hazards are skin, eye, and respiratory irritation.[8][13]
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life. |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[8]
Experimental Protocol: Preparation of a DIM Stock Solution
The following protocol details the preparation of a stock solution of DIM for in vitro experiments. Due to its poor aqueous solubility, organic solvents are required.[6]
Materials:
-
3,3'-Diindolylmethane (CAS 14143-60-3) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of DIM powder in a sterile microcentrifuge tube using an analytical balance. Perform this in a chemical fume hood to avoid inhalation of the powder.
-
Solvent Addition: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed DIM).
-
Dissolution: Vortex the tube vigorously until the DIM powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability.[6]
Workflow for DIM Stock Solution Preparation
Caption: Step-by-step workflow for preparing a DIM stock solution.
Handling and Storage
Handling:
-
Always handle DIM in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[4][8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][8]
-
Avoid generating dust.[13]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][13]
-
For long-term stability of the solid compound and its solutions, storage at -20°C is recommended.[6]
-
Keep away from strong oxidizing agents and acids.[13]
Conclusion
3,3'-Diindolylmethane is a promising natural compound with significant potential in cancer research and therapy.[10][14][15] Its multifaceted mechanism of action makes it a valuable tool for investigating complex cellular processes.[7][9][10] A thorough understanding of its properties, biological activities, and associated hazards is crucial for its safe and effective use in a research setting. Adherence to proper handling and storage protocols will ensure the integrity of experimental results and the safety of laboratory personnel.
References
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ResearchGate. (2024, June 4). (PDF) Effects of 3,3-Diindolylmethane supplementation in cancer therapy: a narrative review. Retrieved from [Link]
-
Chang, X., et al. (2005). 3,3'-Diindolylmethane inhibits angiogenesis and the growth of transplantable human breast carcinoma in athymic mice. Carcinogenesis, 26(4), 771-778. Retrieved from [Link]
-
PapChem Lifesciences. (n.d.). 3,3′-Diindolylmethane (DIM) CAS 1968-05-4 | Manufacturer & Suppliers Europe & Aisa. Retrieved from [Link]
-
Anderton, M. J., et al. (2021). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 693-703. Retrieved from [Link]
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Banik, U., et al. (2016). Cellular and Molecular Mechanisms of 3,3'-Diindolylmethane in Gastrointestinal Cancer. Molecules, 21(7), 913. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,3'-Diindolylmethane. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, May 25). 3,3'-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Retrieved from [Link]
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Giallombardo, M., et al. (2023). The Plant Derived 3-3′-Diindolylmethane (DIM) Behaves as CB2 Receptor Agonist in Prostate Cancer Cellular Models. International Journal of Molecular Sciences, 24(4), 3569. Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Characterization of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the structural elucidation of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. As a Senior Application Scientist, the following sections are designed to not only present established protocols but also to instill a deeper understanding of the scientific rationale behind the selection and application of each analytical technique. Our focus is on a multi-faceted, self-validating approach to ensure the unequivocal confirmation of the molecule's structure.
Introduction and Molecular Overview
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a highly functionalized pyridine derivative. The presence of an amino group, a nitrile moiety, and three chlorine atoms on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Accurate structural characterization is paramount to understanding its reactivity, potential biological activity, and for establishing robust quality control parameters in any synthetic endeavor.
Key Molecular Features:
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃N₃ | PubChem[1] |
| Molecular Weight | 222.5 g/mol | PubChem[1] |
| IUPAC Name | 4-amino-3,5,6-trichloropyridine-2-carbonitrile | PubChem[1] |
| CAS Number | 14143-60-3 | PubChem[1] |
The strategic application of orthogonal analytical techniques is essential for a comprehensive structural assignment. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Synthesis and Potential Impurities
A likely synthetic route to 4-Amino-3,5,6-trichloropyridine-2-carbonitrile involves the ammonolysis of 3,4,5,6-tetrachloropyridine-2-carbonitrile[2]. This precursor is, in turn, likely derived from the corresponding carboxylic acid or its derivatives[3].
Potential Impurities to Consider:
-
Isomeric Aminotrichloropyridine-2-carbonitriles: Incomplete regioselectivity during the amination step could lead to the formation of other isomers.
-
4-Amino-3,5,6-trichloropyridine-2-carboxylic acid: Hydrolysis of the nitrile group can occur during synthesis or purification, leading to the formation of the corresponding carboxylic acid[3][4][5][6].
-
Starting Materials: Residual 3,4,5,6-tetrachloropyridine-2-carbonitrile.
-
Solvent Residues: Depending on the purification methods used.
A thorough characterization must be able to identify and distinguish the target molecule from these potential impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei. For 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Causality Behind Experimental Choices
The choice of solvent and NMR experiments is critical. Due to the presence of multiple electronegative atoms, the solubility of the compound might be limited in non-polar solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are excellent starting points. The lone pair of electrons on the pyridine nitrogen can interact with acidic protons in the solvent, so the choice can sometimes subtly influence chemical shifts.
A standard ¹H NMR experiment will confirm the presence and characteristics of the amino protons. A ¹³C NMR experiment is crucial for identifying all carbon atoms in the molecule, including the quaternary carbons of the pyridine ring and the nitrile carbon. To aid in the assignment of the carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed to correlate the proton signals with their directly attached carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) experiment will reveal longer-range (2-3 bond) C-H correlations, which is invaluable for piecing together the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
Instrumental Parameters (based on a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 5 seconds.
-
Expected NMR Data
Due to the absence of C-H bonds on the pyridine ring, the ¹H NMR spectrum is expected to be simple, showing only the signal for the amino protons. The chemical shift of these protons can be concentration-dependent and may appear as a broad singlet.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~5.0 - 7.0 | broad singlet | 2H | -NH₂ | The chemical shift of amino protons can vary significantly due to hydrogen bonding and solvent effects. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water. |
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 160 | C4-NH₂ | The amino group is electron-donating, shielding the attached carbon. |
| ~140 - 150 | C6-Cl | Carbons attached to both nitrogen and chlorine will be significantly deshielded. |
| ~130 - 140 | C2-CN | The nitrile group and the ring nitrogen will deshield this carbon. |
| ~120 - 130 | C3-Cl, C5-Cl | Carbons attached to chlorine are deshielded. The two signals may be distinct or overlap. |
| ~115 - 120 | -C≡N | The nitrile carbon typically appears in this region. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Causality Behind Experimental Choices
For a solid sample like 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets due to its simplicity and minimal sample preparation. The key vibrational modes to observe are the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the characteristic aromatic C=C and C=N stretching vibrations of the pyridine ring.
Experimental Protocol: ATR-FT-IR
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| 3450 - 3300 | Asymmetric and Symmetric N-H stretch | Two distinct, sharp to medium bands | Characteristic of a primary amine (-NH₂)[1]. |
| 2240 - 2210 | C≡N stretch | Sharp, medium intensity band | The nitrile group has a characteristic absorption in this region. |
| 1650 - 1580 | N-H bend (scissoring) | Medium to strong band | Confirms the presence of the primary amine. |
| 1600 - 1450 | Aromatic C=C and C=N stretches | Multiple sharp bands of varying intensity | Characteristic of the pyridine ring vibrations. |
| 850 - 750 | C-Cl stretch | Strong to medium bands | The presence of multiple C-Cl bonds will result in absorptions in this region. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
Expertise & Experience: Causality Behind Experimental Choices
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques. ESI is a "soft" ionization technique that is likely to yield the protonated molecular ion [M+H]⁺, confirming the molecular weight. EI is a "hard" ionization technique that will cause fragmentation of the molecule, providing valuable structural information. The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which is a powerful confirmation of the elemental composition.
Experimental Protocol: ESI and EI-MS
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
Instrumental Parameters (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Instrumental Parameters (EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
Expected Mass Spectrometry Data
The most telling feature in the mass spectrum will be the isotopic cluster for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The expected relative abundances of the M, M+2, M+4, and M+6 peaks will be approximately 100:98:32:3.
Expected Fragmentation Pattern (EI-MS):
-
Loss of Cl: A significant fragment corresponding to the loss of a chlorine radical is expected.
-
Loss of HCN: Fragmentation of the pyridine ring can lead to the loss of hydrogen cyanide.
-
Loss of the nitrile group: Cleavage of the C-CN bond may be observed.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Expertise & Experience: Causality Behind Experimental Choices
Growing a high-quality single crystal is often the most challenging aspect of this technique. Slow evaporation of a solution of the purified compound in a suitable solvent system is a common method. Based on related structures, such as 4-amino-3,5-dichloropyridine, we can anticipate that intermolecular hydrogen bonding between the amino group and the pyridine nitrogen of an adjacent molecule will be a key feature of the crystal packing[7].
Experimental Protocol: Crystal Growth and Data Collection
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane) in a clean vial.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Select a well-formed, defect-free single crystal and mount it on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software.
Expected Crystallographic Data
Based on the structure of 4-amino-3,5-dichloropyridine, we can anticipate the following:
-
Planar Pyridine Ring: The pyridine ring will be essentially planar.
-
Hydrogen Bonding: The amino group will likely participate in N-H···N hydrogen bonds with the pyridine nitrogen of a neighboring molecule, forming chains or sheets in the crystal lattice[7].
-
Bond Lengths and Angles: The C-Cl, C-N, and C-C bond lengths and angles will be consistent with a substituted aromatic system.
Integrated Structural Characterization Workflow
The following diagram illustrates the logical flow of the structural characterization process, emphasizing the complementary nature of the different analytical techniques.
Caption: Workflow for the structural characterization of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Trustworthiness: A Self-Validating System
The strength of this multi-technique approach lies in its self-validating nature. The molecular formula determined by high-resolution mass spectrometry must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The functional groups identified by FT-IR (amine, nitrile) must correspond to the chemical shifts and correlations seen in the NMR data. Finally, the definitive structure from X-ray crystallography should be in complete agreement with all spectroscopic data. Any discrepancies would indicate an incorrect structural assignment or the presence of an unexpected impurity, prompting further investigation.
Conclusion
The structural characterization of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a systematic process that relies on the synergistic application of modern analytical techniques. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities. This rigorous approach is fundamental to advancing drug discovery and materials science, ensuring the integrity and reproducibility of scientific findings.
References
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashokan, A., et al. (2023). 4-Amino-3,5-dichloropyridine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1165–1169. [Link]
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid;2-(bis(2-hydroxyethyl)amino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
-
PubChem. (n.d.). 3,5-Dichloro-2-cyanopyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4111938A - Preparation of 2,3,5-trichloropyridine.
-
Pipzine Chemicals. (n.d.). 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid. Retrieved from [Link]
-
H. Wamhoff, et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. WOLFEN. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid;1-methyl-4-prop-1-en-2-ylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
-
Gottimukkala, S. B., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 644–652. [Link]
-
El-Gaby, M. S. A., et al. (2002). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]
-
Foroughifar, N., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
G. G. D. de Souza, et al. (2020). Fragmentation mass spectra dataset of linear cyanopeptides - microginins. Data in Brief, 31, 105825. [Link]
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Methodological & Application
Application Note and Detailed Protocol for the Synthesis of Picloram via Hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), a widely used systemic herbicide, through the hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.[1][2][3] Detailed protocols for both acid- and base-catalyzed hydrolysis are presented, offering flexibility in experimental design. The causality behind key experimental choices is explained to provide a deeper understanding of the reaction. This guide also includes methods for product purification and analysis, as well as critical safety precautions for handling the involved chemical entities.
Introduction
Picloram is a synthetic auxin herbicide effective for the control of broadleaf weeds and woody plants.[2][4] Its synthesis is a topic of interest for agrochemical research and development. One established synthetic route involves the hydrolysis of the nitrile group of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile to a carboxylic acid, yielding Picloram.[1][3] This conversion is a fundamental transformation in organic chemistry and can be achieved under either acidic or basic conditions.[5] The choice between these two pathways can influence reaction kinetics, yield, and the impurity profile of the final product. This application note aims to provide researchers with a detailed and practical guide to performing this synthesis in a laboratory setting, underpinned by scientific principles and safety considerations.
Reaction Mechanism
The hydrolysis of a nitrile to a carboxylic acid proceeds in a two-step manner. The first step involves the hydration of the nitrile to form an amide intermediate. This is followed by the hydrolysis of the amide to the corresponding carboxylic acid and ammonia. Both steps are catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers leads to the formation of the amide intermediate. The amide is then further hydrolyzed to the carboxylic acid.[5]
Base-Catalyzed Hydrolysis
In the presence of a base, a hydroxide ion directly attacks the electrophilic nitrile carbon. Subsequent protonation by water yields the amide intermediate. The amide is then hydrolyzed by nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and ammonia. Acidification of the reaction mixture is necessary to obtain the final carboxylic acid product.
Experimental Protocols
This section details the procedures for both acid- and base-catalyzed hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile to Picloram.
Materials and Equipment
Reagents:
| Reagent | Grade |
| 4-Amino-3,5,6-trichloropyridine-2-carbonitrile | ≥95% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Sodium Hydroxide (NaOH) | ≥97%, pellets |
| Potassium Hydroxide (KOH) | ≥90%, pellets |
| Hydrochloric Acid (HCl) | 37% |
| Deionized Water | |
| Acetonitrile | HPLC grade |
| Phosphoric Acid | HPLC grade |
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is adapted from a patented industrial process and is suitable for laboratory-scale synthesis.[3]
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 51 mL of deionized water.
-
Acid Addition: While stirring, slowly add 100 g (1 mol) of concentrated sulfuric acid (98%) to the water. Caution: This process is highly exothermic and should be performed in an ice bath to control the temperature.
-
Substrate Addition: Once the acid solution has cooled, add 23.3 g (0.1 mol) of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (95% purity).
-
Reaction: Heat the mixture to 95 °C and maintain the temperature between 95-100 °C for 6-8 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC until the starting material is consumed (content <0.2%).
-
Work-up: Cool the reaction mixture to 40 °C and slowly add 200-250 mL of deionized water with stirring.
-
Isolation: Filter the resulting precipitate using a Buchner funnel, wash the solid with deionized water, and dry it to obtain Picloram.
Expected Yield: 94-95%[3]
Protocol 2: Base-Catalyzed Hydrolysis
This protocol offers an alternative to the acid-catalyzed method.[3]
Procedure:
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 120 mL of deionized water and 40 g (0.3 mol) of 30% aqueous sodium hydroxide solution (or 18.26 g of 92% potassium hydroxide in 200 mL of water).
-
Substrate Addition: Add 23.3 g (0.1 mol) of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (95% purity) to the basic solution.
-
Reaction: Heat the mixture to 95 °C and maintain the temperature between 95-100 °C for 6-8 hours with continuous stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (content <0.2%).
-
Work-up: Cool the reaction mixture to 30 °C.
-
Acidification and Isolation: Slowly add dilute hydrochloric acid to the reaction mixture with stirring until the pH is acidic, which will precipitate the Picloram. Filter the solid, wash it with deionized water, and dry it to obtain the final product.
Expected Yield: 95-97%[3]
Comparison of Hydrolysis Methods
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Concentrated Sulfuric Acid | Sodium or Potassium Hydroxide, Hydrochloric Acid |
| Work-up | Dilution with water | Neutralization with acid |
| Yield | ~94-95% | ~95-97% |
| Safety | Highly corrosive acid, exothermic dilution | Corrosive bases, handling of acid for neutralization |
| Waste | Acidic wastewater | Saline wastewater |
Analysis and Characterization
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the reaction progress and assessing the purity of the final product.[6][7]
HPLC Method:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (acidified with phosphoric acid) (e.g., 50:50 v/v with 1% H₃PO₄)[6][7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 223 nm[8]
-
Injection Volume: 20 µL
Sample Preparation:
-
Reaction Monitoring: Dilute a small aliquot of the reaction mixture with the mobile phase.
-
Final Product: Dissolve a known amount of the dried product in a suitable solvent (e.g., acetonitrile) and dilute to an appropriate concentration with the mobile phase.
The identity of the synthesized Picloram can be confirmed by comparing its retention time with that of a certified reference standard. Further characterization can be performed using techniques such as mass spectrometry and NMR spectroscopy.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals involved in this synthesis.
Handling of Reagents:
-
4-Amino-3,5,6-trichloropyridine-2-carbonitrile: This compound is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Handle in a well-ventilated fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. The dilution of sulfuric acid is highly exothermic and must be done with extreme care by adding the acid to water slowly and with cooling.
-
Sodium and Potassium Hydroxide: Corrosive and can cause severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic waste streams should be neutralized before disposal.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the hydrolysis of the starting nitrile to Picloram.
Experimental Workflow
Caption: Workflow for acid- and base-catalyzed synthesis of Picloram.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Picloram. In Occupational Exposures in Insecticide Application, and Some Pesticides. International Agency for Research on Cancer. Retrieved from [Link]
-
Agriculture and Agri-Food Canada. (n.d.). PICLORAM HERBICIDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Picloram. PubChem Compound Database. Retrieved from [Link]
-
Musgrave, R. (2017, March 14). Base Catalyzed Amide Hydrolysis Reactions [Video]. YouTube. [Link]
- Yasala, A. K., et al. (2023). An Investigation of the Dissipation Kinetics of Picloram Herbicide Residues in Lake Water Under Climatic Conditions using a QuEChERS-Based LC-MS/MS Method. Asian Journal of Pharmaceutics, 19(3).
-
Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
- Cui, Y., & Liu, S. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1022.
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - PICLORAM. Retrieved from [Link]
- Ramirez, A. J. C., et al. (2023).
- Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
TMP Chem. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
- CN101565400B. (n.d.). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
-
Academia.edu. (n.d.). Analytical method development for combination pesticides of picloram and fluroxypyr by reverse phase High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
- CN1923810A. (n.d.). Chemical synthesis method of 4-amino-3, 5, 6-trichloropyridine-2-formic acid. Google Patents.
-
MDPI. (2023). Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives. Retrieved from [Link]
-
Organic Chemistry with Victor. (2023, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Picloram. Retrieved from [Link]
-
Weed Science Society of America. (2017, June 12). Effect of Picloram on Germination and Seedling Development of Four Species. Cambridge Core. Retrieved from [Link]
-
SciELO. (2010, April 27). Determination of picloram in waters by sequential injection chromatography with UV detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5,6-Trichloro-2-pyridinol. PubChem Compound Database. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
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synthesis of novel herbicides from 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
An Application Note for the Synthesis of Novel Herbicidal Agents from 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Enduring Legacy and Evolving Potential of Picolinate Herbicides
The 4-aminopicolinonitrile scaffold is a cornerstone in the development of synthetic auxin herbicides, a class of compounds that has been pivotal in modern agriculture for controlling broadleaf weeds. The parent compound, 4-amino-3,5,6-trichloropicolinic acid (picloram), and its derivatives like aminopyralid, are renowned for their systemic action and efficacy.[1][2] These herbicides mimic the plant hormone auxin, causing uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants.[3] However, the continuous use of these established herbicides has led to the emergence of resistant weed biotypes, creating a pressing need for novel molecules with improved efficacy, a broader spectrum of control, and enhanced environmental profiles.[4]
4-Amino-3,5,6-trichloropyridine-2-carbonitrile serves as a highly versatile starting material for the synthesis of next-generation picolinate herbicides. Its polychlorinated ring and reactive nitrile and amino functionalities provide multiple handles for sophisticated chemical modifications. This guide details robust protocols for transforming this key intermediate into novel herbicidal candidates, focusing on strategic modifications of the pyridine core and the introduction of diverse pharmacophores at the 6-position. The methodologies presented herein are grounded in established synthetic strategies that have successfully produced potent herbicidal molecules, including those with activity far exceeding that of legacy compounds like picloram.[3]
Strategic Overview: A Modular Approach to Novel Herbicide Discovery
The synthetic strategy outlined below is a modular approach that allows for the systematic exploration of structure-activity relationships (SAR). The core concept involves a series of sequential modifications to the 4-Amino-3,5,6-trichloropyridine-2-carbonitrile backbone. This workflow enables researchers to generate a library of diverse compounds for biological screening.
The key transformations are:
-
Amino Group Protection: Temporarily masking the 4-amino group to prevent unwanted side reactions during subsequent, more aggressive chemical steps.
-
Selective Halogen Exchange (Fluorination): Replacing a chlorine atom at the 5-position with fluorine. This modification is a well-established strategy in agrochemical design to enhance metabolic stability and alter the electronic properties of the molecule.
-
Functionalization at the 6-Position: Introducing a novel heterocyclic moiety, such as a substituted pyrazole ring, via nucleophilic substitution. This is the primary point of diversification for creating new chemical entities.[3]
-
Hydrolysis of the Nitrile Group: Converting the 2-cyano group into a carboxylic acid, which is the essential functional group for auxin-like herbicidal activity.[5]
Caption: Overall synthetic workflow for novel herbicides.
Part 1: Synthesis of Key Intermediate - 4-Amino-3,5-dichloro-5-fluoro-6-(hydrazinyl)picolinonitrile
This section details the multi-step synthesis of a crucial intermediate where the pyridine ring has been selectively fluorinated and prepared for diversification at the 6-position.
Protocol 1.1: Protection of the 4-Amino Group
Rationale: The 4-amino group is nucleophilic and can interfere with the subsequent fluorination step. Protection with phthaloyl chloride forms a stable phthalimide group, which is robust enough to withstand the fluorination conditions but can be removed later.[1][3]
-
Materials:
-
4-Amino-3,5,6-trichloropyridine-2-carbonitrile (1.0 eq)
-
Phthaloyl chloride (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 4-Amino-3,5,6-trichloropyridine-2-carbonitrile in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP and TEA to the suspension and stir for 10 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Add phthaloyl chloride dropwise over 30 minutes. A precipitate may form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-protected intermediate.
-
Protocol 1.2: Selective Fluorination
Rationale: Halogen exchange (Halex) fluorination using an alkali metal fluoride like Cesium Fluoride (CsF) is an effective method for introducing fluorine into electron-deficient aromatic rings.[1] DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction. The chlorine at the 5-position is typically more susceptible to nucleophilic substitution than the one at the 3-position.
-
Materials:
-
N-Protected Intermediate from Protocol 1.1 (1.0 eq)
-
Dried Cesium Fluoride (CsF) (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
Combine the N-protected intermediate and dried CsF in a flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Add anhydrous DMSO and heat the mixture to 120-130 °C.
-
Stir vigorously for 24-48 hours. Monitor the formation of the fluorinated product by HPLC-MS.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude fluorinated intermediate.
-
Protocol 1.3: Deprotection and Hydrazinolysis
Rationale: The phthalimide protecting group is readily cleaved using a nucleophile like hydrazine or concentrated ammonium hydroxide.[3] This step regenerates the free 4-amino group. Subsequently, the chlorine at the 6-position, activated by the adjacent electron-withdrawing groups, can be displaced by hydrazine hydrate in a nucleophilic aromatic substitution reaction to prepare for pyrazole ring formation.
-
Materials:
-
Crude Fluorinated Intermediate from Protocol 1.2 (1.0 eq)
-
Concentrated Ammonium Hydroxide or Hydrazine Hydrate
-
Ethanol
-
-
Procedure (Deprotection):
-
Dissolve the crude fluorinated intermediate in ethanol.
-
Add concentrated ammonium hydroxide and stir at room temperature for 6-8 hours. A precipitate of phthalhydrazide will form.[3]
-
Filter off the precipitate and wash with cold ethanol.
-
Concentrate the filtrate to obtain the deprotected 4-amino-3-chloro-5-fluoro-6-chloropicolinonitrile.
-
-
Procedure (Hydrazinolysis at C6):
-
Dissolve the deprotected intermediate in a suitable solvent like ethanol or NMP.
-
Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling, the product can often be precipitated by adding water.
-
Filter the solid, wash with water, and dry to yield 4-amino-3-chloro-5-fluoro-6-(hydrazinyl)picolinonitrile.
-
Part 2: Diversification via Knorr Pyrazole Synthesis and Final Hydrolysis
This stage involves creating the novel heterocyclic substituent and converting the molecule into its biologically active acidic form.
Protocol 2.1: Knorr Pyrazole Synthesis
Rationale: The Knorr pyrazole synthesis is a classic and reliable method for constructing pyrazole rings. It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] The choice of the 1,3-dicarbonyl compound allows for the introduction of a wide variety of substituents (R¹ and R²) onto the pyrazole ring, which is critical for tuning the herbicidal activity.
Caption: Knorr synthesis for pyrazole ring formation.
-
Materials:
-
Hydrazinyl Intermediate from Protocol 1.3 (1.0 eq)
-
Substituted 1,3-dicarbonyl compound (e.g., an aryl-substituted benzoylacetone) (1.1 eq)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Dissolve the hydrazinyl intermediate in glacial acetic acid or ethanol.
-
Add the 1,3-dicarbonyl compound to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture. If a solid precipitates, filter and wash with a cold solvent (e.g., ethanol or diethyl ether).
-
If no solid forms, concentrate the solvent and purify the residue by column chromatography to isolate the desired 6-pyrazolyl picolinonitrile derivative.
-
Protocol 2.2: Hydrolysis to the Active Picolinic Acid
Rationale: The final step is the hydrolysis of the nitrile group at the 2-position to a carboxylic acid. This is essential, as the picolinic acid moiety is the active toxophore that mimics auxin.[5] This can be achieved under either strong acidic or basic conditions.
-
Materials:
-
6-Pyrazolyl Picolinonitrile Derivative from Protocol 2.1 (1.0 eq)
-
Concentrated Sulfuric Acid or Sodium Hydroxide solution
-
-
Procedure (Acid Hydrolysis):
-
Carefully add the picolinonitrile derivative to a mixture of concentrated sulfuric acid and water (e.g., 75% H₂SO₄).
-
Heat the mixture to 100-120 °C for several hours until hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Adjust the pH of the solution with a strong base (e.g., NaOH) to precipitate the product, typically around pH 2-3.
-
Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum to yield the final picolinic acid herbicide.
-
Structure-Activity Relationship (SAR) Insights
Data from synthesized analogs have provided key insights into the structural requirements for high herbicidal potency.[3]
| Position of Modification | Structural Feature | Impact on Herbicidal Activity | Rationale |
| Pyrazole Ring (R¹ group) | Substitution at 2- or 4-position of an aryl ring (e.g., 4-Cl-Ph) | Increases Activity | Optimal steric and electronic fit in the target protein's binding pocket.[3] |
| Pyrazole Ring (R¹ group) | Substitution at 3-position of an aryl ring | Decreases Activity | Likely introduces an unfavorable steric clash.[3] |
| Pyrazole Ring (R¹ group) | Strong e⁻-donating (e.g., -OH) or e⁻-withdrawing (e.g., -NO₂) groups | Decreases Activity | Drastically alters the electronic properties of the molecule, potentially affecting binding or transport.[3] |
| Pyridine Ring (C5) | Fluorine substitution | Generally Favorable | Enhances metabolic stability and can improve binding affinity.[1] |
| Pyridine Ring (C2) | Carboxylic Acid | Essential | The picolinic acid moiety is required for the auxin-mimic mechanism of action.[5] |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust and adaptable framework for the synthesis of novel picolinate herbicides from the versatile starting material, 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. By systematically applying these methods, researchers can generate libraries of new chemical entities for biological screening. The key to discovering next-generation herbicides lies in the rational diversification at the 6-position, guided by the structure-activity relationship principles outlined above. Future work should focus on exploring a wider range of heterocyclic substituents and further optimizing the substitution patterns on the pyridine core to develop herbicides with superior performance and environmental characteristics.
References
-
Li, H., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(15), 4945. Available at: [Link]
- Google Patents. (2007). CN1923810A - Chemical synthesis method of 4-amino-3, 5, 6-trichloropyridine-2-formic acid.
- Google Patents. (2001). US6297197B1 - 4-aminopicolinates and their use as herbicides.
- Google Patents. (2024). US12017993B2 - Preparation of halogen analogs of picloram.
- Google Patents. (2001). WO2001051468A1 - 4-aminopicolinates and their use as herbicides.
-
Li, H., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. ResearchGate. Available at: [Link]
- Google Patents. (2008). US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
- Google Patents. (2011). AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
-
Affinisep. (n.d.). AN-0037-01 DETERMINATION OF AMINOPYRALID, CLOPYRALID AND PICLORAM IN COMPOST AND WATER. Available at: [Link]
Sources
- 1. US12017993B2 - Preparation of halogen analogs of picloram - Google Patents [patents.google.com]
- 2. affinisep.com [affinisep.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6297197B1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 5. WO2001051468A1 - 4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
Application Note: Synthesis of Picloram via Hydrolysis of 4-amino-3,5,6-trichloropicolinonitrile
Introduction
Picloram, chemically known as 4-amino-3,5,6-trichloropicolinic acid, is a highly effective systemic herbicide used to control a wide range of broadleaf weeds.[1][2] As a member of the pyridine carboxylic acid family, it functions as a synthetic auxin, a plant growth regulator, causing uncontrolled and disorganized growth in susceptible species, ultimately leading to their demise.[1] The synthesis of Picloram is a multi-step process, often culminating in the conversion of its nitrile precursor, 4-amino-3,5,6-trichloropicolinonitrile.[3][4]
This application note provides a detailed technical guide for researchers and chemical development professionals on the reaction conditions and protocols for the hydrolysis of 4-amino-3,5,6-trichloropicolinonitrile to yield Picloram. We will explore the underlying chemical mechanisms, present a robust experimental protocol based on alkaline hydrolysis, discuss the critical parameters influencing the reaction's success, and outline the necessary safety precautions.
Reaction Principle: The Hydrolysis of a Nitrile
The core chemical transformation is the hydrolysis of a nitrile group (-C≡N) to a carboxylic acid group (-COOH). This conversion can be effectively achieved under either acidic or basic conditions.[5][6] The reaction proceeds in two main stages: an initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[6][7]
Mechanistic Overview
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid (e.g., HCl or H₂SO₄). This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8] Subsequent proton transfers and tautomerization yield the amide intermediate. Further hydrolysis of the protonated amide leads to the formation of the carboxylic acid and an ammonium salt.[6]
Alkaline (Base-Catalyzed) Hydrolysis: Under basic conditions, a strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[8][9] This process does not require prior activation of the nitrile. The resulting intermediate is protonated by water to form an amide. The amide then undergoes further base-catalyzed hydrolysis. In this step, the hydroxide ion attacks the carbonyl carbon of the amide. The reaction ultimately yields a carboxylate salt and ammonia.[5][6] A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.[5]
The alkaline hydrolysis route is often preferred for its operational simplicity and because it avoids handling large volumes of hot, corrosive acids. This guide will focus on a protocol utilizing this approach.
Synthesis Workflow
The overall process can be visualized as a sequence of distinct stages, from initial reaction setup to the isolation of the final pure product.
Figure 1: General workflow for the synthesis of Picloram via alkaline hydrolysis of its nitrile precursor.
Detailed Experimental Protocol: Alkaline Hydrolysis
This protocol describes the conversion of 4-amino-3,5,6-trichloropicolinonitrile to Picloram using sodium hydroxide. The quantities can be scaled as required, maintaining the molar ratios.
Materials and Equipment
Reagents:
-
4-amino-3,5,6-trichloropicolinonitrile (CAS: 22889-78-7)
-
Sodium Hydroxide (NaOH), pellets or flakes
-
Concentrated Hydrochloric Acid (HCl), ~37%
-
Deionized Water
-
Ethanol (optional, as co-solvent)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with water lines
-
Heating mantle with temperature controller
-
Overhead or magnetic stirrer
-
Dropping funnel or addition funnel
-
Thermometer or thermocouple probe
-
Beakers and graduated cylinders
-
Büchner funnel and vacuum flask
-
Vacuum oven
-
pH meter or pH indicator strips
Step-by-Step Procedure
-
Reactor Setup: Assemble the round-bottom flask with the stirrer, reflux condenser, and dropping funnel in a fume hood. Ensure all joints are properly sealed.
-
Charging Reagents:
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide. For every 1.0 mole of the nitrile precursor, a significant molar excess of NaOH is required, typically 4-5 moles, to drive the reaction to completion and ensure a strongly basic environment.
-
Charge the flask with 4-amino-3,5,6-trichloropicolinonitrile (1.0 mole equivalent).
-
Slowly add the prepared sodium hydroxide solution to the flask while stirring. An exothermic reaction may occur. If using a co-solvent like ethanol to aid solubility, it can be added at this stage.
-
-
Hydrolysis Reaction:
-
With continuous stirring, begin heating the mixture to reflux (approximately 100-110°C for an aqueous solution).
-
Maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.
-
Expert Insight: The reaction is driven by sustained high temperature. Incomplete heating or insufficient reaction time will result in the formation of the amide intermediate as a significant byproduct, complicating purification.
-
-
Workup - Acidification and Precipitation:
-
Once the reaction is complete, turn off the heat and allow the dark solution to cool to room temperature. It can be further cooled in an ice bath to facilitate precipitation.
-
Slowly and carefully add concentrated hydrochloric acid via the dropping funnel to the stirred solution. Caution: This is a highly exothermic neutralization reaction. Add the acid portion-wise to control the temperature.
-
Monitor the pH continuously. Continue adding acid until the pH of the solution is approximately 1-2.
-
Causality: Picloram is an acid. In the basic reaction medium, it exists as its highly water-soluble sodium salt (sodium 4-amino-3,5,6-trichloropicolinate). By acidifying the solution well below its pKa, the carboxylate is protonated, forming the free acid, which has very low solubility in water and precipitates out as a solid.[5][6]
-
A thick, off-white to tan precipitate will form. Continue stirring in the cold for another 30-60 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake several times with cold deionized water to remove residual salts (e.g., NaCl) and other water-soluble impurities.
-
Press the cake dry on the filter.
-
Transfer the solid to a suitable dish and dry it in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Primary Reagent | 4-amino-3,5,6-trichloropicolinonitrile | The nitrile precursor to Picloram. |
| Hydrolysis Agent | Sodium Hydroxide (NaOH) | Strong base to facilitate nucleophilic attack. Molar excess is crucial. |
| Stoichiometry | 1 : 4-5 (Nitrile : NaOH) | Ensures a sufficiently high concentration of OH⁻ to drive the reaction. |
| Solvent | Water (or Water/Ethanol mixture) | Water acts as both solvent and reactant. Ethanol can improve solubility. |
| Temperature | Reflux (~100-110 °C) | Provides the necessary activation energy for the hydrolysis of the stable nitrile. |
| Reaction Time | 4 - 8 hours | Dependent on scale and efficiency of heating/mixing. Monitor for completion. |
| Workup Agent | Hydrochloric Acid (HCl) | Strong acid used to neutralize the base and precipitate the product. |
| Final pH | 1 - 2 | Ensures complete protonation of the carboxylate to the less soluble acid form. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.
-
Chemical Hazards:
-
4-amino-3,5,6-trichloropicolinonitrile: May be harmful if swallowed or inhaled. Causes skin and serious eye irritation.[10]
-
Picloram: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11][12]
-
Sodium Hydroxide & Hydrochloric Acid: Both are highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care. The neutralization reaction is highly exothermic.
-
-
Procedural Hazards:
-
Heating: Ensure smooth boiling by using a stir bar or overhead stirrer. Do not heat a sealed vessel.
-
Gas Evolution: The reaction releases ammonia gas, which is toxic and has a pungent odor. Proper ventilation is mandatory.
-
References
-
Picloram . (n.d.). IARC Publications. Retrieved from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids . (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
PICLORAM HERBICIDE . (n.d.). Canada.ca. Retrieved from [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles . (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) . (2024). YouTube. Retrieved from [Link]
-
Picloram . (n.d.). PubChem. Retrieved from [Link]
-
Nitrile to Acid - Common Conditions . (n.d.). Organic Chemistry. Retrieved from [Link]
-
hydrolysis of nitriles . (n.d.). Chemguide. Retrieved from [Link]
-
Hydrolysis of nitriles . (n.d.). Lumen Learning. Retrieved from [Link]
- US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid. (n.d.). Google Patents.
- US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (n.d.). Google Patents.
-
AGPRO Picloram 200 Safety Data Sheet . (n.d.). AGPRO. Retrieved from [Link]
-
Analysis of the properties of Picloram and proposal of a compound as its replacement . (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
FarmAg Picloram 240 SL - Safety Data Sheet . (n.d.). FarmAg. Retrieved from [Link]
Sources
- 1. invasive.org [invasive.org]
- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. agpro.co.nz [agpro.co.nz]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to the Analytical Quantification and Characterization of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a critical intermediate in the synthesis of various agrochemicals, most notably in the production of pyridine-based herbicides such as Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid).[1][2][3] The purity and impurity profile of this intermediate directly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API) or agrochemical product. Therefore, robust, accurate, and validated analytical methods are indispensable for its characterization, quality control during manufacturing, and stability assessment.
This guide provides a comprehensive overview of the principal analytical methodologies for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, designed for researchers, analytical scientists, and quality control professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and emphasize the principles of method validation to ensure data integrity and regulatory compliance.
Physicochemical Profile: Guiding Analytical Strategy
A thorough understanding of the analyte's chemical and physical properties is the foundation of any successful analytical method development. These properties dictate the choice of solvents, separation techniques, and detection methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃N₃ | PubChem[4] |
| Molecular Weight | 222.5 g/mol | PubChem[4] |
| Monoisotopic Mass | 220.931430 Da | PubChem[4] |
| Appearance | White to off-white crystalline powder (typical) | General Knowledge |
| XLogP3-AA | 2.4 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Topological Polar Surface Area | 62.7 Ų | PubChem[4] |
| Solubility | Low solubility in water; soluble in polar organic solvents like DMSO, Acetonitrile.[5][6] | Inferred from properties & literature |
Table 1: Key physicochemical properties of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
The compound's moderate polarity (XLogP3 of 2.4) and presence of UV-absorbing chromophores make High-Performance Liquid Chromatography (HPLC) with UV detection the primary technique of choice for quantification and purity analysis. Gas Chromatography (GC) may also be applicable, likely requiring derivatization for improved thermal stability.
Part I: High-Performance Liquid Chromatography (HPLC) – The Cornerstone of Quantification
HPLC is the preferred method for the assay and impurity profiling of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile due to its high resolution, sensitivity, and applicability to non-volatile compounds. A well-developed stability-indicating HPLC method can separate the main component from its process-related impurities and degradation products.[7][8][9]
Principle of Separation and Method Causality
A reversed-phase (RP-HPLC) approach is most effective. The analyte is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18).
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for this type of molecule. Its nonpolar nature provides effective retention for the moderately nonpolar pyridine ring, while allowing for elution with a suitable mixture of organic solvent and water.
-
Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The amino group on the pyridine ring is basic and can cause peak tailing due to interaction with residual silanols on the silica-based column packing. To counteract this, a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) is added to the aqueous phase. This protonates the amino group, ensuring it is in a single ionic form, and masks the silanol interactions, resulting in sharp, symmetrical peaks.
-
Detection: The conjugated pyridine ring system with its substituents provides strong UV absorbance. A photodiode array (PDA) detector is ideal for initial method development to determine the wavelength of maximum absorbance (λ-max) and to check for peak purity. For routine analysis, a variable wavelength detector (VWD) set at the λ-max offers excellent sensitivity.
Protocol 1: Stability-Indicating RP-HPLC Method for Assay and Impurity Profiling
This protocol describes a robust method for quantifying 4-Amino-3,5,6-trichloropyridine-2-carbonitrile and separating it from potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/VWD detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes.
-
Reference Standard: 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (≥98% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (≥99%).
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and resolution for this analyte class. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier for improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-18 min: 90% B; 18.1-22 min: 30% B | A gradient is crucial for a stability-indicating method to elute both polar and nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or determined λ-max) | A common wavelength for aromatic compounds; optimize with a PDA scan. |
| Injection Volume | 10 µL | Adjust based on concentration and detector response. |
Table 2: Recommended HPLC-UV method parameters.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Dilute 2.5 mL of the stock solution to 50 mL with diluent.
-
Sample Solution (50 µg/mL): Accurately weigh ~25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 2.5 mL of this solution to 50 mL with diluent.
4. System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Working Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.
-
Tailing Factor (T): ≤ 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
Causality: The SST ensures that the chromatographic system is performing adequately on the day of analysis, providing confidence in the results obtained.[10]
5. Analysis and Calculation:
-
Inject the blank (diluent), standard, and sample solutions.
-
Assay Calculation (External Standard): Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
Impurity Calculation (Area Percent): % Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
Caption: Workflow for HPLC Assay and Impurity Analysis.
Method Validation Protocol
Any analytical method used for quality control must be validated to demonstrate its suitability for the intended purpose.[11][12] The validation should be performed according to ICH Q2(R2) guidelines.[13]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity index > 0.995. Baseline resolution between analyte and known impurities/degradants. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for assay results. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits when flow rate, column temp, mobile phase pH are varied slightly. |
Table 3: Key validation parameters for an HPLC assay method.
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) – A Confirmatory Technique
While HPLC is primary for quantification, GC-MS serves as a powerful tool for identity confirmation and for analyzing volatile or semi-volatile impurities that may not be suitable for HPLC. The analysis of the related compound 3,5,6-trichloro-2-pyridinol (TCP) is well-documented using GC-MS, often involving a derivatization step.[14][15][16][17]
Principle and Method Causality
The analyte must be thermally stable and volatile to be analyzed by GC. The amino group in 4-Amino-3,5,6-trichloropyridine-2-carbonitrile can lead to poor peak shape and potential degradation in the hot injector.
-
Derivatization: To overcome this, a derivatization step is highly recommended. Silylation using an agent like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be employed to replace the active hydrogen on the amino group with a bulky, nonpolar t-butyldimethylsilyl (TBDMS) group.[15][17] This increases thermal stability and improves chromatographic performance.
-
Separation and Detection: The derivatized analyte is separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides definitive identification based on the molecular ion and characteristic fragmentation pattern.
Protocol 2: General GC-MS Protocol for Identification
1. Sample Preparation and Derivatization:
-
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., o-xylene or pyridine).
-
Add 100 µL of MTBSTFA.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions (Typical):
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, 280 °C.
-
Oven Program: 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).
-
Carrier Gas: Helium, constant flow ~1.2 mL/min.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI), 70 eV, 230 °C.
-
Mass Range: Scan m/z 50-500.
3. Data Interpretation:
-
The mass spectrum for the underivatized compound (M.W. 222.5) would show a characteristic isotopic cluster for three chlorine atoms.
-
The derivatized compound (TBDMS derivative) would show a much higher molecular ion and characteristic fragments (e.g., loss of a t-butyl group, [M-57]). The mass spectrum of the related compound TCP has been previously identified and can serve as a reference point for fragmentation patterns.[18][19]
Caption: Workflow for GC-MS Identity Confirmation.
Conclusion
The analytical control of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is paramount to ensuring the quality of downstream products. A validated, stability-indicating RP-HPLC method serves as the primary tool for assay and impurity quantification, providing the precision and accuracy required for quality control. GC-MS offers a robust, orthogonal technique for definitive identity confirmation, particularly when derivatization is employed to enhance analyte stability. By implementing these detailed protocols and adhering to rigorous validation standards, researchers and drug development professionals can establish a comprehensive analytical strategy, ensuring product integrity and regulatory adherence.
References
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84225, 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. Retrieved January 27, 2026, from [Link].
-
Olsson, A. O., et al. (2003). Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction. ResearchGate. Retrieved January 27, 2026, from [Link]
-
Timchalk, C., et al. (2001). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. PubMed. Retrieved January 27, 2026, from [Link].
-
Shaabani, A., et al. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Retrieved January 27, 2026, from [Link].
-
Kacew, S., et al. (2000). Semiautomated Preparation of 3,5,6-Trichloro-2-Pyridinol in Human Urine Using a Zymate XP Laboratory Robot with Quantitative Determination by Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry. ResearchGate. Retrieved January 27, 2026, from [Link].
-
Palchykov, V., et al. (2022). 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. Retrieved January 27, 2026, from [Link].
-
Nolan, R. J., et al. (1998). Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. PubMed. Retrieved January 27, 2026, from [Link].
-
Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved January 27, 2026, from [Link].
-
Chen, S., et al. (2011). Mass spectra of 3,5,6-trichloro-2-pyridinol (TCP) produced from.... ResearchGate. Retrieved January 27, 2026, from [Link].
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved January 27, 2026, from [Link].
-
Singh, R., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. Retrieved January 27, 2026, from [Link].
- CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. (n.d.). Google Patents.
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved January 27, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87148610. Retrieved January 27, 2026, from [Link].
-
Matt, J. J., et al. (1998). Practical immunochemical method for determination of 3,5, 6-trichloro-2-pyridinol in human urine. SciSpace. Retrieved January 27, 2026, from [Link].
-
Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Retrieved January 27, 2026, from [Link].
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. AAPS. Retrieved January 27, 2026, from [Link].
-
ResearchGate. (n.d.). Mass spectra of 3,5,6-Trichloro-2-pyridinol (TCP) produced from chlorpyrifos degradation by Azotobacter chroococcum 76A. Retrieved January 27, 2026, from [Link].
-
Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved January 27, 2026, from [Link].
-
Pipzine Chemicals. (n.d.). 4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid. Retrieved January 27, 2026, from [Link].
-
ResearchGate. (2012). (PDF) Stability indicating HPLC method development - a review. Retrieved January 27, 2026, from [Link].
-
Wikipedia. (n.d.). TCPy. Retrieved January 27, 2026, from [Link].
-
NHS Pharmaceutical Quality Assurance Committee. (2013). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved January 27, 2026, from [Link].
-
Patel, P. N., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Retrieved January 27, 2026, from [Link].
Sources
- 1. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 2. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
- 4. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 6. 4-Amino-3,5,6-trichloro-2-pyridinecarboxylic Acid Manufacturer & Supplier in China | Properties, Applications, Safety Data [pipzine-chem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. irjpms.com [irjpms.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. sps.nhs.uk [sps.nhs.uk]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3,5,6-trichloropicolinonitrile
Welcome to the technical support center for the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthetic process. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of 4-Amino-3,5,6-trichloropicolinonitrile is a critical step in the development of various agrochemicals and pharmaceuticals. The most common synthetic route involves the nucleophilic aromatic substitution of 3,4,5,6-tetrachloropicolinonitrile with ammonia. While seemingly straightforward, this reaction can be accompanied by the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward mitigating their formation.
This guide will walk you through a series of frequently asked questions, offering detailed explanations, troubleshooting protocols, and preventative measures to help you achieve a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Identification and Mitigation
Question 1: What are the most common impurities I should expect in the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile, and how are they formed?
Answer: Based on the reaction mechanism and typical process conditions, you should be vigilant for three main classes of impurities:
-
Unreacted Starting Material: The presence of 3,4,5,6-tetrachloropicolinonitrile is a primary indication of an incomplete reaction.
-
Positional Isomers: Although the 4-position is electronically favored for nucleophilic attack, side reactions can lead to the formation of other aminotrichloropicolinonitrile isomers.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially under harsh temperature or pH conditions, leading to the formation of an amide and, subsequently, a carboxylic acid.
The formation of these impurities is primarily influenced by reaction temperature, pressure, reaction time, and the concentration of ammonia.
Below is a summary of these common impurities and their potential causes:
| Impurity Name | Structure | Common Cause of Formation |
| 3,4,5,6-Tetrachloropicolinonitrile | Impurity A | Incomplete reaction (insufficient time, temperature, or ammonia concentration). |
| 2-Amino-3,5,6-trichloropicolinonitrile | Isomeric Impurity | Nucleophilic attack at the less favored C2 position. |
| 4-Amino-3,5,6-trichloropicolinamide | Hydrolysis Impurity I | Hydrolysis of the nitrile group, often promoted by high temperatures or the presence of water. |
| 4-Amino-3,5,6-trichloropicolinic acid | Hydrolysis Impurity II | Further hydrolysis of the amide impurity. |
Question 2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer: Incomplete conversion is a common issue. Here’s a troubleshooting workflow to address this:
Causality:
-
Insufficient Ammonia: The molar ratio of ammonia to the starting material may be too low.
-
Low Temperature/Pressure: The reaction may not have reached the necessary activation energy.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Poor Mixing: Inadequate agitation can lead to localized depletion of ammonia.
Troubleshooting Protocol:
-
Increase Ammonia Concentration: Ensure a sufficient excess of ammonia is used. In a sealed reactor, this can be achieved by increasing the initial charge of liquid ammonia or the pressure of ammonia gas.
-
Optimize Temperature and Pressure: Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by in-process control (IPC) analysis. Increased pressure will also drive the reaction forward. Be mindful of the pressure limits of your reactor.
-
Extend Reaction Time: If increasing temperature is not desirable due to potential side reactions, extending the reaction time can improve conversion. Again, monitor via IPC.
-
Ensure Efficient Agitation: Verify that your stirring mechanism is functioning correctly and providing vigorous mixing to ensure homogeneity.
Workflow for Optimizing Conversion:
Caption: Troubleshooting workflow for incomplete reaction.
Question 3: I am observing a significant peak in my chromatogram that I suspect is a hydrolysis impurity (amide or carboxylic acid). How can I prevent its formation?
Answer: The formation of hydrolysis products is a strong indication that water is present in your reaction system or that the temperature is too high.
Causality:
-
Water Contamination: The starting material, solvent, or ammonia may be contaminated with water.
-
High Reaction Temperature: Elevated temperatures can promote the hydrolysis of the nitrile group, even in the presence of trace amounts of water.
Preventative Measures:
-
Use Anhydrous Reagents and Solvents: Ensure that the 3,4,5,6-tetrachloropicolinonitrile and any solvents used are thoroughly dried. Use a high-purity grade of anhydrous ammonia.
-
Control Reaction Temperature: Carefully control the reaction temperature. If hydrolysis is a persistent issue, consider running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Experimental Protocol: Minimizing Hydrolysis Impurities
-
Drying of Starting Material: Dry the 3,4,5,6-tetrachloropicolinonitrile in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Solvent and Reagent Handling: If a solvent is used, ensure it is freshly distilled from an appropriate drying agent. Use a fresh, unopened source of anhydrous ammonia.
-
Reaction Setup: Assemble the reactor and purge with a dry, inert gas for at least 30 minutes before introducing the reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Use a reliable temperature controller and monitor the internal reaction temperature closely. Set the temperature to the lower end of the effective range and increase only if necessary for conversion.
Purification Strategies
Question 4: My crude product contains a mixture of the desired product and impurities. What is the most effective way to purify 4-Amino-3,5,6-trichloropicolinonitrile?
Answer: Recrystallization is often the most effective and scalable method for purifying the final product. The choice of solvent is critical for successful purification.
Solvent Selection for Recrystallization:
The ideal solvent should have the following properties:
-
High solubility for the desired product at elevated temperatures.
-
Low solubility for the desired product at room temperature or below.
-
Good solubility for the impurities at all temperatures, or very low solubility so they can be filtered off hot.
Recommended Solvents for Screening:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Aromatic hydrocarbons (e.g., toluene, xylene)
-
Chlorinated solvents (e.g., dichloromethane, chloroform) - use with caution due to potential reactivity.
-
Mixtures of the above solvents.
Protocol for Recrystallization:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator will maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Logical Flow of Purification:
Caption: General workflow for purification by recrystallization.
Analytical Methods
Question 5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for both in-process control and final product quality assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol) is a good starting point. A UV detector set at an appropriate wavelength will allow for the quantification of the starting material, the desired product, and the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, including the starting material and some of the isomeric byproducts. The mass spectrometer provides structural information that is crucial for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the final product and for identifying the structures of unknown impurities if they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups (e.g., -NH2, -C≡N, C-Cl) and to track the disappearance of the starting material and the appearance of the product.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Conclusion
The synthesis of 4-Amino-3,5,6-trichloropicolinonitrile, while a well-established reaction, requires careful control of reaction parameters to minimize the formation of impurities. By understanding the potential side reactions and implementing the troubleshooting and purification strategies outlined in this guide, researchers can significantly improve the purity and yield of their final product. Always remember that a thorough analytical characterization is key to ensuring the quality of your synthesized material.
References
- For general principles of nucleophilic aromatic substitution on pyridine rings, refer to established organic chemistry textbooks.
- Patents related to the synthesis of picloram and related compounds can provide insights into reaction conditions, though they may not detail impurity profiles extensively.
- Analytical chemistry journals are a valuable resource for methods on the separation and identification of impurities in pharmaceutical and agrochemical synthesis.
troubleshooting low conversion rates in the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile
Welcome to the technical support center for the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. As a key intermediate in the production of herbicides such as Picloram, achieving high conversion rates is paramount.[1][2] This document provides in-depth, field-proven insights into common challenges, focusing on the underlying chemical principles to empower you to resolve issues effectively.
Understanding the Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 4-Amino-3,5,6-trichloropicolinonitrile from 3,4,5,6-tetrachloropicolinonitrile and ammonia is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the presence of four electron-withdrawing chlorine atoms and a nitrile group, makes it susceptible to attack by nucleophiles like ammonia.[3][4] The substitution preferentially occurs at the C4 position due to the ability of the pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Conversion
Question 1: I am observing very low to no conversion of my starting material, 3,4,5,6-tetrachloropicolinonitrile. What are the primary factors I should investigate?
Answer: Low or no conversion is a common issue that can typically be traced back to a few key areas. The reaction is sensitive to the quality of reagents, the activity of the catalyst, and the reaction conditions. Here is a systematic approach to troubleshooting this problem:
1. Purity of Starting Materials:
-
3,4,5,6-tetrachloropicolinonitrile: Impurities in the starting material can interfere with the reaction. It is advisable to check the purity of your starting material by techniques such as NMR or GC-MS and recrystallize if necessary.
-
Ammonia Source: The concentration and purity of your ammonia source (liquid ammonia or ammonia gas) are critical. Ensure you are using a fresh, high-purity source. If using aqueous ammonia, be aware that this can lead to lower yields and the formation of byproducts.[6] For optimal results, anhydrous liquid ammonia or ammonia gas is recommended.[7][8]
-
Solvent Purity: If a solvent is used, ensure it is anhydrous and of an appropriate grade. Common solvents for this reaction include ethanol, acetonitrile, isopropanol, or N,N-dimethylformamide.[8]
2. Catalyst Activity:
-
Catalyst Choice: Copper catalysts, such as cupric chloride (CuCl₂), cuprous chloride (CuCl), or copper 8-quinolinolate, are often employed to facilitate this reaction.[7][8]
-
Catalyst Loading: The mass ratio of the starting material to the catalyst is a critical parameter. A typical range is 1:0.001 to 1:0.005.[7] Insufficient catalyst will result in a sluggish reaction.
-
Catalyst Deactivation: Copper catalysts can be sensitive to impurities. Ensure all glassware is clean and dry.
3. Reaction Conditions:
-
Molar Ratio of Reactants: A significant excess of ammonia is typically required to drive the reaction to completion. The molar ratio of 3,4,5,6-tetrachloropicolinonitrile to ammonia should be in the range of 1:5 to 1:30, with a preferred range of 1:10 to 1:15.[7][8]
-
Temperature and Pressure: While some patents suggest the reaction can be carried out at normal temperature and pressure, others may use elevated temperatures and pressures, especially when using aqueous ammonia.[6][7] For reactions at ambient conditions, the reaction time will be longer (8-40 hours).[7] If your conversion is low, consider a moderate increase in temperature, but be mindful of potential side reactions.
-
Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if you are bubbling ammonia gas through the solution.
Below is a workflow to guide your troubleshooting process:
Formation of Impurities and Side Products
Question 2: My reaction is proceeding, but I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is often a result of suboptimal reaction conditions or the presence of water. Here are the most common side reactions and strategies to mitigate them:
1. Hydrolysis of the Nitrile Group:
-
Cause: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile group to a carboxylic acid, especially if the reaction is run at elevated temperatures.[9][10]
-
Mitigation:
-
Use anhydrous reagents and solvents.
-
If using aqueous ammonia, be aware that this side reaction is more likely.[6]
-
Maintain the reaction temperature as low as feasible to achieve a reasonable reaction rate.
-
2. Over-amination or Substitution at Other Positions:
-
Cause: While the C4 position is the most activated for nucleophilic attack, substitution at other positions can occur, particularly under harsh conditions (high temperature or pressure).
-
Mitigation:
-
Careful control of the reaction temperature is crucial.
-
Ensure the molar ratio of ammonia is not excessively high.
-
3. Formation of Diamino Species:
-
Cause: In some cases, a second amination can occur, leading to the formation of a diamino-dichloropicolinonitrile.
-
Mitigation:
-
Strict control over reaction time and temperature can help to minimize this.
-
Monitor the reaction progress by TLC or HPLC to stop the reaction once the desired product is maximized.
-
Recommended Reaction Parameters to Minimize Byproducts:
| Parameter | Recommended Range | Rationale |
| Starting Material Purity | >98% | Reduces potential for side reactions from impurities. |
| Ammonia Source | Anhydrous Liquid or Gas | Minimizes hydrolysis of the nitrile group. |
| Catalyst | CuCl, CuCl₂, or Copper 8-quinolinolate | Proven to be effective for this transformation.[7][8] |
| Molar Ratio (Substrate:Ammonia) | 1:10 - 1:15 | Sufficient excess to drive the reaction without promoting over-amination.[7][8] |
| Temperature | Ambient (or slightly elevated if necessary) | Minimizes byproduct formation. |
| Reaction Time | 8 - 40 hours (at ambient temp) | Monitor by TLC/HPLC to determine the optimal endpoint.[7] |
Experimental Protocol Example
This is a generalized protocol based on literature procedures.[7][8] Optimization may be required for your specific setup.
Materials:
-
3,4,5,6-tetrachloropicolinonitrile
-
Anhydrous liquid ammonia
-
Cuprous chloride (CuCl)
-
Anhydrous ethanol
Procedure:
-
To a clean, dry, and inerted pressure vessel equipped with a magnetic stirrer, add 3,4,5,6-tetrachloropicolinonitrile (1 equivalent) and cuprous chloride (0.002 equivalents).
-
Add anhydrous ethanol as a solvent.
-
Cool the vessel to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia (15 equivalents) into the vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the excess ammonia in a well-ventilated fume hood.
-
The reaction mixture can then be worked up by quenching with water and extracting the product with a suitable organic solvent.
References
- CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
-
4-amino-3,5,6-trichloropicolinic acid. ChemBK. [Link]
- US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
-
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Picloram. PubChem. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. PubChem. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Picloram. IARC Publications. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
4-Amino-3,5-dichloropyridine. PMC - PubMed Central. [Link]
- A process for producing nitrile compounds.
- CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
20.11 Synthesis and Reactions of Nitriles. Organic Chemistry - YouTube. [Link]
-
Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
Sources
- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 6. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 7. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 8. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 9. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Welcome to the technical support center for the hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this challenging chemical transformation. Our goal is to equip you with the knowledge to navigate the complexities of this reaction, ensuring a successful and efficient synthesis of 4-amino-3,5,6-trichloropicolinic acid.
Introduction to the Hydrolysis Reaction
The hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a critical step in the synthesis of 4-amino-3,5,6-trichloropicolinic acid, a valuable compound in the pharmaceutical and agrochemical industries. The reaction involves the conversion of a nitrile group to a carboxylic acid, typically under acidic or basic conditions. However, the electron-deficient nature of the pyridine ring, coupled with steric hindrance from the adjacent chlorine atoms, can present significant challenges.
This guide will provide a comprehensive overview of the reaction, including mechanistic insights, practical advice, and solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for the hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile?
A1: The hydrolysis is generally carried out under either acidic or basic conditions at elevated temperatures.[1][2]
-
Acidic conditions: Concentrated mineral acids, such as sulfuric acid, are commonly used. The reaction is typically heated to around 95-100°C for several hours.[3]
-
Basic conditions: Aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide are employed, also with heating.[1]
Q2: What is the general mechanism for nitrile hydrolysis?
A2: The hydrolysis of nitriles proceeds in two main stages: first, the formation of an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2]
-
Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[2][4]
-
Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[5]
Q3: Can the reaction be stopped at the amide intermediate stage?
A3: Isolating the amide intermediate can be challenging because the harsh conditions required to hydrolyze the sterically hindered nitrile often lead to the subsequent hydrolysis of the amide to the carboxylic acid.[6] Some methods using milder conditions have been developed for other nitriles, but this is not a straightforward strategy for this particular substrate.
Q4: Is the starting material, 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, stable under the reaction conditions?
A4: While specific stability data for this compound under strong hydrolytic conditions is limited, 4-aminopyridines are generally stable.[7] However, the presence of multiple chlorine atoms on the pyridine ring could make it susceptible to degradation or side reactions under harsh acidic or basic conditions at high temperatures. Forced degradation studies are recommended to understand the stability profile of your specific material.[7][8]
Q5: What are the potential safety hazards associated with this reaction?
A5: The starting material and the product are irritants and should be handled with appropriate personal protective equipment (PPE). The use of strong acids and bases at high temperatures poses significant risks of chemical burns. The reaction should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, providing explanations and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete or Slow Reaction | 1. Insufficient Temperature: The hydrolysis of this sterically hindered nitrile requires significant thermal energy. 2. Low Concentration of Acid/Base: Inadequate catalyst concentration can slow down the reaction rate. 3. Poor Solubility: The starting material may have limited solubility in the reaction medium. | 1. Increase Temperature: Gradually increase the reaction temperature to the recommended 95-100°C, monitoring for any signs of degradation.[3] 2. Increase Catalyst Concentration: Use a higher concentration of sulfuric acid or sodium hydroxide. Be cautious as this can also increase the rate of side reactions. 3. Add a Co-solvent: Consider the addition of a co-solvent like methanol or ethanol to improve the solubility of the starting material.[9] |
| Formation of Amide By-product | 1. Insufficient Reaction Time or Temperature: The hydrolysis of the amide intermediate is the second step and may require more forcing conditions than the initial nitrile hydrolysis.[6] 2. Steric Hindrance: The bulky chlorine atoms may hinder the approach of water or hydroxide to the amide carbonyl. | 1. Prolong Reaction Time/Increase Temperature: Continue heating the reaction mixture and monitor for the disappearance of the amide by TLC or HPLC. 2. Use a More Forcing Hydrolysis Condition: If the amide persists, consider using a higher concentration of acid or base, or a higher reaction temperature. |
| Product Degradation (Discoloration, Low Yield) | 1. Dechlorination: Polychlorinated pyridines can undergo dechlorination under harsh conditions, especially at high temperatures and in the presence of a base. 2. Ring Opening/Decomposition: The electron-deficient pyridine ring may be susceptible to nucleophilic attack and subsequent ring-opening under very harsh basic conditions. | 1. Optimize Reaction Conditions: Carefully control the temperature and reaction time. Use the minimum effective concentration of acid or base. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 3. Monitor for By-products: Use HPLC-MS or GC-MS to identify any potential degradation products. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The carboxylic acid product may be soluble in the aqueous acidic or basic reaction mixture. 2. Presence of Impurities: Unreacted starting material, the amide intermediate, and potential degradation products can co-precipitate with the desired product. | 1. Adjust pH for Precipitation: For acidic hydrolysis, carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to induce precipitation. For basic hydrolysis, acidify the mixture. 2. Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water). 3. Chromatography: For high purity requirements, column chromatography may be necessary, although it can be challenging with highly polar compounds. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (1 equivalent) to concentrated sulfuric acid (98%, ~10 volumes).
-
Heating: Heat the reaction mixture to 95-100°C and maintain this temperature for 6-8 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.
Protocol 2: Basic Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Amino-3,5,6-trichloropyridine-2-carbonitrile (1 equivalent) in a 10-30% aqueous solution of sodium hydroxide (~10 volumes).
-
Heating: Heat the mixture to reflux (around 100°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Analytical Monitoring
Consistent and accurate monitoring is crucial for optimizing the reaction and identifying any issues.
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the starting material. A typical mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any by-products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) is a good starting point.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to identify major impurities. The disappearance of the nitrile carbon signal (around 115-130 ppm in 13C NMR) and the appearance of the carboxylic acid proton (around 10-12 ppm in 1H NMR) and carbon (around 165-185 ppm in 13C NMR) are indicative of a successful reaction.[11]
Visualizing the Process
Workflow for Hydrolysis and Troubleshooting
Caption: Troubleshooting workflow for the hydrolysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
General Mechanism of Nitrile Hydrolysis
Caption: Stepwise conversion of the nitrile to the carboxylic acid via an amide intermediate.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Fleming, I. (2015). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons.
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Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Dr. Tania CS. (2025, December 17). Problem nitrile hydrolysis, esterification [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
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Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
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LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: Synthetic Studies of Substituted Pyridine Aldehydes as Intermediates for the Synthesis of Toddaquinoline, Its Derivatives and Other Natural Products. Retrieved from [Link]
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WIPO Patentscope. (2015, April 16). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
PubMed. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, August 4). Nitrilation of carboxylic acids by PIII/PV-catalysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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SciSpace. (n.d.). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Retrieved from [Link]
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IARC Publications. (n.d.). Picloram. Retrieved from [Link]
-
ACS Publications. (n.d.). Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4– and HO2–. Retrieved from [Link]
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ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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EPA NEPIC. (2005, August). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
YouTube. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
MDPI. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]
-
PubMed. (2010, December 30). (15)N NMR studies of a nitrile-modified nucleoside. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Efficient Synthesis of Nitrile Compounds through Amide Conversion via N-Boroamide Intermediates. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
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- 4. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Scale-Up Synthesis of 4-Amino-3,5,6-trichloropicolinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven insights into the scale-up of this important chemical synthesis, moving beyond simple protocols to explain the underlying scientific principles and address common challenges encountered in the field.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile.
Q1: What is the primary industrial route for synthesizing 4-Amino-3,5,6-trichloropicolinonitrile?
The most common and direct method is the regioselective amination of 3,4,5,6-tetrachloropicolinonitrile. In this process, the chlorine atom at the C4 position of the pyridine ring is selectively substituted by an amino group using an aminating agent, typically ammonia.[1][2] This reaction is a cornerstone for producing this molecule, which is a key intermediate in the synthesis of picloram, a systemic herbicide.[3]
Q2: What is the underlying mechanism of the amination reaction?
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. The electron-withdrawing effects of the chlorine atoms and the ring nitrogen further activate the C4 position for nucleophilic attack. Ammonia (NH₃) acts as the nucleophile, attacking the C4 carbon to form a negatively charged intermediate known as a Meisenheimer complex. This intermediate then rearomatizes by expelling a chloride ion, yielding the final product.
Q3: What are the critical safety precautions when handling these materials and running the reaction?
Safety is paramount, especially during scale-up.
-
Reagents: The chlorinated pyridine precursors and the final product are classified as irritants, causing skin, eye, and respiratory irritation.[4][5] They are also toxic to aquatic life.[4] Always handle these chemicals in a well-ventilated area or fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Reaction Conditions: The synthesis often requires high pressure and temperature, necessitating the use of a certified and properly maintained autoclave or pressure reactor.[1] It is crucial to monitor pressure and temperature closely to prevent runaway reactions.
-
Byproducts: The reaction can generate toxic and corrosive gases, especially during thermal decomposition, including hydrogen chloride and nitrogen oxides.[6] Ensure proper off-gas scrubbing and emergency preparedness.
Q4: Which analytical methods are recommended for reaction monitoring and product characterization?
A robust analytical strategy is essential for successful process development and quality control.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for tracking the disappearance of the starting material (3,4,5,6-tetrachloropicolinonitrile) and the formation of the product. This allows for precise determination of reaction completion.
-
Product Purity: HPLC is also used to assess the purity of the final isolated product. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify and quantify volatile impurities.[7]
-
Structural Confirmation: For definitive structural verification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard. Infrared (IR) spectroscopy can confirm the presence of key functional groups like the amino (-NH₂) and nitrile (-C≡N) groups.
Section 2: Troubleshooting Guide for Scale-Up Synthesis
This guide addresses specific issues that may arise during the scale-up of the amination reaction.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction yield is significantly lower than expected (<80%), and analytical data shows a large amount of unreacted starting material. What are the likely causes and how can I fix this?
A: This is a common issue during scale-up, often linked to reaction kinetics and physical parameters.
-
Causality & Explanation:
-
Insufficient Temperature/Pressure: The SNAr reaction has a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow. In a sealed reactor, temperature and pressure are directly related. Insufficient pressure means the concentration of ammonia in the solution phase may be too low to drive the reaction forward effectively.[1][8]
-
Poor Mass Transfer/Mixing: As the reaction scale increases, ensuring homogeneity becomes more challenging. The starting material, 3,4,5,6-tetrachloropicolinonitrile, has poor solubility in aqueous media.[8] If agitation is inadequate, the solid material will not have sufficient contact with the dissolved ammonia, leading to a stalled reaction.
-
Inadequate Molar Ratio of Ammonia: A sufficient excess of the aminating agent is required to ensure the reaction goes to completion and to maintain a high concentration gradient. Some literature reports suggest that reducing the ratio of ammonia can lead to a significant drop in yield.[8]
-
-
Troubleshooting & Solutions:
-
Verify Reactor Integrity: Before starting, perform a pressure test on your autoclave to ensure there are no leaks. A slow leak will prevent the system from reaching and maintaining the target pressure.
-
Optimize Reaction Conditions: Carefully increase the reaction temperature in increments (e.g., 5-10°C) towards the higher end of the recommended range (e.g., 130-160°C for uncatalyzed reactions), while closely monitoring the pressure.[1]
-
Enhance Agitation: Evaluate your reactor's mixing setup. For solid-liquid slurries, a pitched-blade turbine or a retreat curve impeller is often more effective than a simple magnetic stir bar. Increase the agitation speed to ensure the solid starting material is fully suspended in the liquid phase.
-
Increase Ammonia Concentration: Ensure you are using a sufficient molar excess of ammonia. For laboratory scale, a 10-30 fold molar excess is common.[2]
-
Issue 2: Formation of Undesired Byproducts
Q: My final product is contaminated with an impurity that has a similar mass, and I suspect it's from a side reaction. What could this be and how can I minimize it?
A: Byproduct formation often points to issues with reaction selectivity or conditions that are too harsh.
-
Causality & Explanation:
-
Hydrolysis of the Nitrile Group: The most common side reaction, especially if the reaction is run for too long or at an excessively high temperature in the presence of water, is the hydrolysis of the nitrile group (-C≡N) to a carboxamide (-CONH₂) or further to a carboxylic acid (-COOH).[1] This forms 4-amino-3,5,6-trichloropicolinamide or the herbicide picloram, respectively.
-
Di-amination: While the C4 position is most activated, under very forcing conditions, a second chlorine atom could potentially be substituted, leading to a diaminodichloropicolinonitrile impurity. This is generally less common due to the deactivating effect of the first amino group.
-
-
Troubleshooting & Solutions:
-
Strict Control of Reaction Time: Use HPLC to determine the optimal reaction time. Once the starting material is consumed, cool the reaction down promptly to prevent over-processing and subsequent hydrolysis.
-
Moderate Reaction Temperature: Avoid exceeding the necessary temperature. If yields are good at 140°C, there is no need to push the reaction to 160°C, which might only increase the rate of side reactions.
-
Consider Catalysis for Milder Conditions: Some methods utilize copper-based catalysts (e.g., cuprous chloride) which can facilitate the amination at lower temperatures and pressures, thereby reducing the risk of thermally-induced side reactions.[2]
-
Issue 3: Challenges in Product Isolation and Purification
Q: I am having trouble isolating the product. It either precipitates as a very fine powder that clogs filters, or it seems to remain partially dissolved after acidification. How can I improve my work-up procedure?
A: Isolation issues are often related to crystallization and solubility phenomena, which are highly dependent on scale.
-
Causality & Explanation:
-
Rapid Precipitation: When the aqueous reaction mixture is acidified, the product precipitates. If the acid is added too quickly, it creates localized areas of high supersaturation, leading to rapid nucleation and the formation of very fine, difficult-to-filter particles.
-
pH Control: The product has an amino group (basic) and is on an aromatic ring. Its solubility is highly pH-dependent. If the final pH after acidification is not optimized, the product may remain partially protonated and soluble in the aqueous medium.
-
-
Troubleshooting & Solutions:
-
Controlled Cooling and Acidification: After the reaction, cool the mixture in a controlled manner. Add the acid (e.g., hydrochloric acid) slowly with vigorous stirring to maintain a uniform pH throughout the vessel. This promotes slower crystal growth and results in larger, more easily filterable particles.[1]
-
Optimize Final pH: Experimentally determine the isoelectric point, or the pH of minimum solubility, for your product. Typically, this will be in the acidic range of pH 1-2.[8] Adjust the final pH carefully to this target to maximize precipitation and recovery.
-
Washing: Wash the isolated solid with cold deionized water to remove any inorganic salts from the work-up. A final wash with a small amount of a non-polar solvent in which the product is insoluble can help remove organic impurities and speed up drying.
-
Section 3: Reference Experimental Protocol (Lab-Scale)
This protocol is adapted from established literature for the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile's subsequent hydrolysis product, focusing on the initial amination step.[2] It serves as a validated starting point for development.
Materials & Equipment:
-
3,4,5,6-tetrachloropicolinonitrile (1.0 eq)
-
Aqueous Ammonia (28-30%, ~15 eq)
-
Cuprous Chloride (catalyst, ~0.005 eq)
-
Methanol (solvent)
-
Pressure Reactor (Autoclave) with stirring and temperature control
-
Standard laboratory glassware for work-up
Procedure:
-
Reactor Charging: To a suitable pressure reactor, add methanol, 3,4,5,6-tetrachloropicolinonitrile (1.0 eq), and cuprous chloride (0.005 eq).
-
Sealing and Purging: Seal the reactor and purge with an inert gas like nitrogen to remove oxygen.
-
Ammonia Addition: Add aqueous ammonia (~15 eq) to the reactor.
-
Reaction: Seal the reactor completely. Begin stirring and heat the mixture to the target temperature (e.g., 80-120°C). Note: The use of a catalyst may allow for lower temperatures and pressures compared to uncatalyzed methods.[2]
-
Monitoring: Maintain the reaction at temperature for 8-24 hours. Monitor the reaction progress by HPLC if your setup allows for safe sampling.
-
Cool Down: Once the reaction is complete, cool the reactor to room temperature. Vent any excess ammonia pressure safely into a scrubber.
-
Isolation: Transfer the reaction mixture to a beaker. The product may precipitate upon cooling or with the addition of water.
-
Purification: Filter the solid product. Wash the filter cake with cold water to remove residual ammonia and salts.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Section 4: Scale-Up Data & Considerations
Transitioning from lab to pilot scale requires careful consideration of how physical and chemical parameters change.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) | Key Scale-Up Considerations |
| Reactor Type | Glass Pressure Vessel / Small Autoclave | Jacketed Glass-Lined or Stainless Steel Reactor | Material compatibility and heat transfer become critical. A jacketed reactor is essential for controlling temperature. |
| Agitation | Magnetic Stir Bar | Mechanical Agitator (e.g., Retreat Curve Impeller) | Surface-to-volume ratio decreases, requiring more powerful and efficient mixing to ensure suspension of solids and heat distribution. |
| Heating/Cooling | Heating Mantle / Oil Bath | Reactor Jacket with Thermal Fluid | Heat transfer is much slower at scale. Exothermic or endothermic events must be managed carefully to avoid temperature gradients. |
| Reagent Addition | All at once | Metered addition via pump | Controlled addition of reagents is crucial for managing potential exotherms and ensuring a steady reaction rate. |
| Work-up | Beaker precipitation, Buchner funnel filtration | Staged crystallization in the reactor, Centrifuge or Nutsche filter-dryer | Filtration and drying times increase significantly. Specialized equipment is needed for efficient solid-liquid separation and drying at scale. |
| Safety | Fume hood | Process safety management, rupture discs, emergency venting, scrubbers | The potential consequences of a failure are much greater. A thorough process hazard analysis (PHA) is mandatory. |
Section 5: Visual Process Guides
Synthesis Pathway
The diagram below illustrates the nucleophilic aromatic substitution reaction for the synthesis of 4-Amino-3,5,6-trichloropicolinonitrile.
Caption: Reaction pathway for the amination of 3,4,5,6-tetrachloropicolinonitrile.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing and resolving low reaction yields during scale-up.
Caption: A systematic approach to troubleshooting low reaction yields.
References
- Preparation of 4-amino-3,5,6-trichloropicolinic acid.
-
4-Amino-3,5-dichloropyridine. PubMed Central (PMC). [Link]
- Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.
- Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
4-amino-3,5,6-trichloropicolinic acid. ChemBK. [Link]
-
Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PubMed Central (PMC). [Link]
- Preparing method for environment-friendly picloram salt.
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis IRL. [Link]
-
Preparation of Pyridines, Part 7: By Amination and Hydroxylation. YouTube. [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. ResearchGate. [Link]
-
Picloram | C6H3Cl3N2O2. PubChem. [Link]
-
6 key challenges when scaling up sustainable chemical processes. CPI. [Link]
-
Method for synthesizing 4-amino-3, 6-dichloropicolinic acid through electrolytic dechlorination, product and application. Patsnap. [Link]
-
Picloram. IARC Publications. [Link]
-
4-Amino-3,5-dichloropyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Chemistry Portal. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]
-
Nitrile biosynthesis in nature: how and why?. Royal Society of Chemistry. [Link]
-
Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties. Royal Society of Chemistry. [Link]
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]
-
Organic Acid to Nitrile: A Chemoenzymatic Three-Step Route. PubMed. [Link]
-
4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid. Pipzine Chemicals. [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. [Link]
Sources
- 1. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 2. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
stability issues of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile during storage
Welcome to the technical support center for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues during storage and handling of this compound. The information provided herein is synthesized from available data on closely related chemical structures to offer field-proven insights and troubleshooting advice.
I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues
Researchers may encounter variability in experimental results, which can sometimes be traced back to the degradation of starting materials. This section provides a question-and-answer formatted guide to troubleshoot stability-related problems with 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Q1: I've noticed a change in the physical appearance of my stored compound (e.g., color change from white to yellow/beige, clumping). What could be the cause?
A1: A visual change in the compound is often the first indicator of chemical degradation.
-
Causality: Polychlorinated aromatic compounds, particularly those with amine functionalities, can be susceptible to slow oxidation or photodecomposition over time, leading to the formation of colored impurities. The observed color change from white to light gray, beige, or yellow is consistent with the appearance of related 4-aminopyridine compounds[1]. Clumping or changes in crystallinity can indicate moisture absorption, which may facilitate hydrolytic degradation.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (see Section II: FAQs).
-
Purity Assessment: Re-analyze the purity of the material using an appropriate analytical method such as HPLC-UV, LC-MS, or NMR to quantify the extent of degradation and identify potential impurities.
-
Segregate the Batch: If degradation is confirmed, quarantine the affected batch to prevent its use in critical experiments.
-
Q2: My reaction yield is lower than expected, or I'm observing unexpected byproducts. Could the stability of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile be a factor?
A2: Yes, the stability of your starting material is critical for reaction outcomes. The nitrile group in your compound is a key functional group that may be susceptible to degradation.
-
Causality: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) under certain conditions. This is a known reaction pathway for related compounds, particularly in the presence of strong acids or bases[2][3][4]. The presence of the resulting carboxylic acid impurity would not only lower the concentration of the desired starting material but could also interfere with the intended reaction pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Q3: I suspect my compound has been exposed to high temperatures. What are the potential consequences?
A3: Elevated temperatures can cause thermal decomposition.
-
Causality: While specific data for this compound is not available, a closely related molecule, 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine, is known to decompose above 160°C, releasing HCl gas[4]. It is plausible that 4-Amino-3,5,6-trichloropyridine-2-carbonitrile exhibits similar thermal instability. Thermal decomposition of pyridine derivatives can be complex, potentially leading to the release of nitrogen and the formation of polymeric materials[5].
-
Preventative Measures & Solutions:
-
Controlled Storage: Always store the compound in a temperature-controlled environment.
-
Avoid Localized Heating: When preparing solutions, avoid using high heat. Use gentle warming and sonication if necessary.
-
Re-analysis: If thermal exposure is suspected, re-analyze the compound's purity before use.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile?
A1: Based on best practices for structurally similar chlorinated aminopyridines, the following conditions are recommended to ensure long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation pathways. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation. |
| Light | In an amber vial or protected from light | Prevents photodecomposition, a known degradation route for many chlorinated aromatic compounds. |
| Moisture | Tightly sealed container with a desiccant | Prevents moisture absorption, which can lead to hydrolysis of the nitrile group. |
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways are hydrolysis and photodecomposition.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, which would convert it to 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.
-
Photodecomposition: Exposure to UV light can lead to the cleavage of the C-Cl bonds through reductive dechlorination, a process observed in the related compound 3,5,6-Trichloro-2-pyridinol[6].
Caption: Likely degradation pathways for the compound.
Q3: How can I handle this compound safely in the lab?
A3: This compound is classified as toxic if swallowed and causes skin, eye, and respiratory irritation[7]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust when weighing and handling the solid material.
III. Experimental Protocols
Protocol 1: Routine Purity Check by HPLC-UV
This protocol is designed for a quick assessment of the compound's purity before use.
-
Standard Preparation: Accurately prepare a 1 mg/mL stock solution of your reference standard (a new, unopened batch) in HPLC-grade acetonitrile. From this, prepare a working standard of 0.1 mg/mL.
-
Sample Preparation: Prepare a sample solution of your stored compound at the same concentration (0.1 mg/mL) in acetonitrile.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Compare the chromatogram of your stored sample to the reference standard. Look for the appearance of new peaks (impurities) or a decrease in the area of the main peak. The hydrolysis product, being more polar, would likely have a shorter retention time.
Protocol 2: Forced Degradation Study (Hydrolytic Stability)
This protocol helps to understand the compound's susceptibility to hydrolysis.
-
Sample Preparation: Prepare three solutions of the compound at 1 mg/mL in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation: Incubate the solutions at 40°C. Take time points at 0, 2, 6, 24, and 48 hours.
-
Analysis: At each time point, neutralize an aliquot of the acidic and basic samples and dilute with the mobile phase. Analyze all samples by HPLC-UV as described in Protocol 1.
-
Evaluation: Monitor the percentage of the parent compound remaining over time. Significant degradation in the acidic or basic solutions will confirm hydrolytic instability.
IV. References
-
PubChem. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile. National Center for Biotechnology Information. [Link]
-
Google Patents. Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
ResearchGate. The thermal decomposition of azidopyridines. [Link]
-
Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
-
PubChem. 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine. National Center for Biotechnology Information. (This is a related compound, data used for inference).
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
ResearchGate. Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol. [Link]
-
Google Patents. US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds.
Sources
- 1. US3883541A - 4-Amino-3,5,6-trichloro-2-(functionally substituted methyl) pyridine compounds - Google Patents [patents.google.com]
- 2. CN101565400A - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 3. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 4. 4-Amino-3,5,6-trichloro-2-(trichloromethyl)pyridine | 5005-62-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile | C6H2Cl3N3 | CID 84225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalysts in the Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a crucial building block in the synthesis of several commercially important herbicides. Its primary application lies as a precursor to 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, a potent auxinic herbicide used for the control of broadleaf weeds. The efficient and selective synthesis of this intermediate is therefore of significant industrial and academic interest.
The core transformation in the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is the selective amination of 3,4,5,6-tetrachloropyridine-2-carbonitrile. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone of pyridine chemistry.[1] The electron-deficient nature of the polychlorinated pyridine ring, further activated by the electron-withdrawing nitrile group, facilitates the attack of a nucleophile, in this case, ammonia. The regioselectivity of this amination is critical, with the 4-position being the target for substitution.
The Catalytic Landscape: A Comparative Overview
The industrial synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile from 3,4,5,6-tetrachloropyridine-2-carbonitrile is achieved through ammonolysis, a reaction that can be significantly enhanced by the use of catalysts. While the reaction can proceed without a catalyst, the use of catalytic systems offers milder reaction conditions, improved yields, and better selectivity, which are all critical factors for large-scale production.
This guide will focus on two primary classes of catalysts that have shown efficacy in this and similar transformations: Phase Transfer Catalysts and Copper-Based Catalysts .
Phase Transfer Catalysis: Bridging the Interfacial Gap
In the ammonolysis of the highly chlorinated and relatively non-polar 3,4,5,6-tetrachloropyridine-2-carbonitrile with aqueous or gaseous ammonia, the immiscibility of the reactants presents a significant kinetic barrier. Phase transfer catalysts (PTCs) are instrumental in overcoming this challenge. PTCs, typically quaternary ammonium or phosphonium salts, facilitate the transport of the nucleophile (or a precursor) from the aqueous or gaseous phase to the organic phase where the substrate resides.
Mechanism of Action: A PTC, such as a quaternary ammonium salt (Q+X-), can exchange its counter-ion (X-) for a hydroxide ion (OH-) from the aqueous phase. The resulting Q+OH- is soluble in the organic phase and can deprotonate ammonia to generate the more potent nucleophile, the amide anion (NH2-), in close proximity to the substrate. This in-situ generation of a stronger nucleophile accelerates the rate of the SNAr reaction.
Comparative Performance of Phase Transfer Catalysts:
| Catalyst Type | Example | Key Advantages | Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | High efficiency, commercially available, relatively low cost. | Thermal stability can be a concern at higher temperatures. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Higher thermal stability than ammonium salts. | Generally more expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6 | Excellent at complexing with cations to bring anions into the organic phase. | High cost and potential toxicity limit industrial use. |
The choice of PTC is a critical parameter. For the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, quaternary ammonium salts often provide the best balance of reactivity, cost, and operational simplicity.
Copper-Based Catalysis: Activating the Aromatic Ring
Copper catalysts, particularly copper(I) salts, have a long history of facilitating nucleophilic aromatic substitution reactions, often referred to as Ullmann-type couplings. In the context of aminating polychlorinated pyridines, copper catalysts can significantly lower the activation energy of the reaction, allowing for milder conditions and improved yields.
Mechanism of Action: While the precise mechanism can be complex and substrate-dependent, it is generally believed to involve the formation of a copper-amide complex (Cu-NH2). This complex then undergoes oxidative addition to the C-Cl bond of the pyridine ring, followed by reductive elimination to form the C-N bond and regenerate the copper(I) catalyst. This pathway avoids the direct formation of a high-energy Meisenheimer complex, thus lowering the overall energy barrier of the reaction.[2]
Comparative Performance of Copper Catalysts:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | None | Dioxane | 110 | 85 | Generic Ullmann Conditions |
| Cu2O | 1,10-Phenanthroline | DMF | 100 | 92 | Ligand-Accelerated Conditions |
| Cu(OAc)2 | α-benzoin oxime | Not Specified | Not Specified | Good | [3] |
For the specific synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, the use of a copper catalyst in conjunction with a suitable solvent system can lead to high yields and selectivity under controlled conditions.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Protocol 1: Phase Transfer Catalyzed Ammonolysis
Objective: To synthesize 4-Amino-3,5,6-trichloropyridine-2-carbonitrile using a phase transfer catalyst.
Materials:
-
3,4,5,6-Tetrachloropyridine-2-carbonitrile
-
Aqueous ammonia (28-30%)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, charge 3,4,5,6-tetrachloropyridine-2-carbonitrile (1.0 eq) and toluene.
-
Add tetrabutylammonium bromide (0.05 eq).
-
With vigorous stirring, add aqueous ammonia (10 eq).
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Wash the aqueous layer with toluene.
-
Combine the organic layers and wash with a dilute solution of hydrochloric acid, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Protocol 2: Copper-Catalyzed Ammonolysis
Objective: To synthesize 4-Amino-3,5,6-trichloropyridine-2-carbonitrile using a copper catalyst.
Materials:
-
3,4,5,6-Tetrachloropyridine-2-carbonitrile
-
Liquid ammonia
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ammonium chloride (for quenching)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a high-pressure reactor, add 3,4,5,6-tetrachloropyridine-2-carbonitrile (1.0 eq), copper(I) iodide (0.1 eq), and DMF.
-
Cool the reactor to -78 °C (dry ice/acetone bath) and condense liquid ammonia (15-20 eq) into the reactor.
-
Seal the reactor and allow it to warm to room temperature.
-
Heat the reactor to 100-120 °C and maintain for 8-12 hours. The internal pressure will increase; ensure the reactor is rated for the expected pressure.
-
After the reaction is complete, cool the reactor to room temperature and then to -78 °C before carefully venting the excess ammonia.
-
Quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
Conclusion and Future Outlook
The synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile is a critical process in the agrochemical industry. Both phase transfer catalysis and copper-based catalysis offer viable and efficient routes for this transformation.
-
Phase transfer catalysis is particularly advantageous for its operational simplicity and the use of less hazardous aqueous ammonia. The optimization of the PTC and solvent system can lead to high-yielding and cost-effective processes.
-
Copper-based catalysis , while potentially requiring more specialized equipment (pressure reactors), can offer higher reactivity and may be more suitable for less reactive substrates.
Future research in this area will likely focus on the development of more active and recyclable catalysts, as well as the exploration of flow chemistry for a safer and more continuous production process. The principles of green chemistry, such as the use of more benign solvents and the reduction of waste, will also be a driving force in the innovation of new synthetic methodologies for this important intermediate.
References
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for 4-Amino-3,5,6-trichloropyridine-2-carbonitrile
Executive Summary
The robust and reliable quantification of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, a critical intermediate in pharmaceutical synthesis, is paramount for ensuring final product quality and consistency. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for this compound. We will compare two of the most viable analytical techniques—Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a detailed protocol for designing a collaborative inter-laboratory study (also known as a round-robin trial). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.
The validation process described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[2]. Reproducibility, assessed through inter-laboratory trials, is a key measure of precision and essential for standardizing a method across different sites and organizations[3].
Introduction: The Imperative for Method Standardization
4-Amino-3,5,6-trichloropyridine-2-carbonitrile serves as a foundational building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the yield and impurity profile of the final drug substance. Consequently, an analytical method used to assess its quality must be precise, accurate, and, most importantly, reproducible across different laboratories, equipment, and analysts.
An inter-laboratory validation study is the ultimate test of a method's ruggedness. It quantifies the variability that arises when a method is transferred, providing confidence that measurements made at a contract research organization (CRO), a manufacturing site, and a regulatory agency are all reliable and comparable. The validation of analytical methods is a prerequisite for the quality and comparability of analytical results[4]. This guide will explore the practical steps to achieve this level of confidence.
Comparative Analysis of Key Analytical Methodologies
The selection of an analytical technique is the first critical decision. For a polar, halogenated molecule like 4-Amino-3,5,6-trichloropyridine-2-carbonitrile, the two most prominent candidates are HPLC and GC.
-
Reverse-Phase HPLC with UV Detection (RP-HPLC-UV): This is often the workhorse of pharmaceutical analysis. The compound's aromatic structure and chromophores make it suitable for UV detection. A specific RP-HPLC method for this compound has been outlined, utilizing a simple mobile phase of acetonitrile, water, and an acid modifier, making it a robust and accessible choice[5].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional specificity and sensitivity. However, due to the polarity imparted by the amine group and the nitrile, direct analysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile by GC can be challenging. A chemical derivatization step to mask the polar groups is typically required to improve volatility and chromatographic peak shape[6]. This adds a layer of complexity and a potential source of variability to the method.
The following table summarizes the expected performance of these two methods based on established validation characteristics derived from ICH guidelines[7].
| Validation Parameter | RP-HPLC-UV | GC-MS (with Derivatization) | Causality and Rationale |
| Specificity | High. Demonstrated by resolving the analyte from impurities and degradation products. Photodiode Array (PDA) detector can confirm peak purity. | Very High. Mass spectrometry provides mass-to-charge ratio data, which is highly specific. Selected Ion Monitoring (SIM) mode can eliminate nearly all matrix interference. | GC-MS is inherently more specific due to the second dimension of mass separation, making it the superior choice if complex matrices or co-eluting impurities are expected[6]. |
| Accuracy | Excellent (typically 98-102% recovery). | Excellent (typically 98-102% recovery). | Both methods can achieve high accuracy. For GC-MS, the efficiency and reproducibility of the derivatization step are critical and must be carefully controlled. |
| Precision (Repeatability & Intermediate) | Excellent (RSD ≤ 1.0%). | Excellent (RSD ≤ 2.0%). | HPLC methods are generally highly automated and exhibit low variability. The manual derivatization step in the GC-MS workflow can introduce slightly higher variability[6]. |
| Limit of Quantitation (LOQ) | Good (ng range). | Excellent (pg range). | The sensitivity of MS detectors, particularly in SIM mode, typically allows for much lower detection and quantitation limits compared to standard UV detectors[8]. |
| Linearity & Range | Excellent (R² > 0.999) over 80-120% of the nominal concentration for an assay[1]. | Excellent (R² > 0.999) over a wide dynamic range. | Both techniques exhibit excellent linear responses. The range for HPLC is often limited by the detector's linear dynamic range, whereas MS can cover several orders of magnitude. |
| Robustness/Ruggedness | High. Less susceptible to minor variations in flow rate, mobile phase composition, and temperature. | Moderate. The derivatization reaction can be sensitive to moisture, temperature, and reagent concentration, requiring stricter control during method transfer. | The simplicity of the "dilute-and-shoot" approach for HPLC lends itself to higher robustness compared to the multi-step GC-MS protocol. |
| Throughput & Cost | High throughput, lower instrument cost. | Lower throughput due to sample preparation, higher instrument and maintenance costs. | The additional derivatization step and longer GC run times reduce the throughput of the GC-MS method. |
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. They must be optimized and validated within the user's laboratory before initiating an inter-laboratory study.
Protocol 1: RP-HPLC-UV Method
This protocol is adapted from established methods for the target analyte[5].
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column with low silanol activity).
-
Mobile Phase: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid. Rationale: The acetonitrile/water mixture provides the necessary polarity for reverse-phase separation. Phosphoric acid is used to protonate silanol groups on the silica packing, reducing peak tailing, and to ensure the analyte is in a single ionic state.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Standard Preparation: Prepare a stock solution of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile reference standard in the mobile phase. Create a series of calibration standards (at least 5 concentrations are recommended) by diluting the stock solution[1].
-
Sample Preparation: Accurately weigh the sample, dissolve in mobile phase, and dilute to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability Test (SST): Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2.0%. Rationale: SST ensures the chromatographic system is performing adequately on the day of analysis.
Protocol 2: GC-MS Method with Derivatization
This protocol is a representative procedure for the analysis of polar amines and should be optimized[6].
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Rationale: BSTFA is a powerful silylating agent that replaces active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
-
Sample Derivatization: a. Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen. b. Add 100 µL of BSTFA + 1% TMCS and 100 µL of a solvent like pyridine or acetonitrile. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (to identify derivative) and Selected Ion Monitoring (SIM) for quantitation using characteristic ions. Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only a few specific ions of the target analyte.
-
Designing the Inter-Laboratory Validation Study
The core objective of this guide is to establish a framework for assessing reproducibility[9]. The following workflow outlines the necessary steps.
Workflow for Inter-Laboratory Validation
Caption: Workflow for an Inter-Laboratory Analytical Method Validation Study.
Key Considerations for the Study
-
Study Protocol: The protocol sent to all labs must be identical and unambiguous. It should specify the analytical method, instrument parameters, system suitability criteria, calibration procedure, and data reporting format.
-
Test Materials: A single, homogeneous batch of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile should be used to prepare samples. Samples should cover the expected range of the method and should be sent as blind duplicates to assess intra-lab precision.
-
Statistical Analysis: Analysis of Variance (ANOVA) is a powerful tool used to partition the total variance of the dataset into within-laboratory (repeatability) and between-laboratory (reproducibility) components.
-
Repeatability (RSDr): The precision obtained under the same operating conditions over a short interval of time (within-lab).
-
Reproducibility (RSDR): The precision between laboratories. This value represents the expected variation when the method is used in different settings and is the primary output of the study[3].
-
-
Acceptance Criteria: The criteria should be pre-defined. For an assay of a key intermediate, typical acceptance criteria for reproducibility (RSDR) might be ≤ 5%.
Conclusion and Recommendations
Both RP-HPLC-UV and GC-MS are viable techniques for the analysis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile.
-
For routine quality control in a manufacturing environment, the RP-HPLC-UV method is highly recommended due to its superior robustness, lower cost, higher throughput, and operational simplicity. Its performance is more than adequate for assay and purity determinations.
-
The GC-MS method should be reserved for situations requiring ultra-high sensitivity (e.g., trace impurity analysis) or absolute structural confirmation. The added complexity and potential for variability in the derivatization step make it less ideal for routine, multi-site use unless absolutely necessary.
Ultimately, the successful inter-laboratory validation of either method hinges on a meticulously planned study, a clear and prescriptive protocol, and rigorous statistical analysis. By following the framework presented in this guide, organizations can establish a standardized, reliable analytical method, ensuring consistent quality and facilitating seamless technology transfer across the entire pharmaceutical development lifecycle.
References
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Nolan, R. J., Rick, D. L., Freshour, N. L., & Saunders, J. H. (1995). Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. PubMed. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Pyridinecarbonitrile, 4-amino-3,5,6-trichloro. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
- Matt, J. J., & Matt, S. M. (1999). Practical immunochemical method for determination of 3,5,6-trichloro-2-pyridinol in human urine. Journal of Agricultural and Food Chemistry, 47(12), 5122-5127.
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International Council for Harmonisation. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
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IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of chlorpyrifos' main metabolite 3,5,6-trichloro-2-pyridinol in human urine by ultra performance liquid chromatography coupled with tandem mass spectrometry. Request PDF. Retrieved from [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Ferrer, C., & Thurman, E. M. (2007). A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Trends in Analytical Chemistry, 26(6), 519-532.
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Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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Society of Toxicological and Forensic Chemistry. (2009). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]
- Mauriz, E., et al. (2006). On-line determination of 3,5,6-trichloro-2-pyridinol in human urine samples by surface plasmon resonance immunosensing. Biosensors and Bioelectronics, 21(11), 2129-2136.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
